1-((1H-indol-5-yl)methyl)piperidin-3-ol
説明
Structure
3D Structure
特性
IUPAC Name |
1-(1H-indol-5-ylmethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-2-1-7-16(10-13)9-11-3-4-14-12(8-11)5-6-15-14/h3-6,8,13,15,17H,1-2,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQREKASYJEKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action for 1-((1H-indol-5-yl)methyl)piperidin-3-ol: A Polypharmacological GPCR Modulator Scaffold
Executive Summary
The compound 1-((1H-indol-5-yl)methyl)piperidin-3-ol represents a highly versatile, polypharmacological scaffold in modern drug discovery. Rather than acting as a monolithic "magic bullet," this molecule functions as a finely tuned modulator of Class A G-protein-coupled receptors (GPCRs). By combining an indole core with a functionalized basic piperidine ring, the compound strategically mimics endogenous monoamines and neuropeptides. This in-depth technical guide explores its dual-axis mechanism of action: Serotonergic (5-HT) Receptor Modulation [1] and Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism [3].
Molecular Architecture & Pharmacophore Mapping
The pharmacological behavior of 1-((1H-indol-5-yl)methyl)piperidin-3-ol is dictated by three critical structural domains, each responsible for specific receptor-ligand interactions within the orthosteric binding pocket of GPCRs:
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The Indole Core (1H-indol-5-yl): This moiety acts as a bioisostere for endogenous serotonin (5-hydroxytryptamine). It engages in robust π−π stacking interactions with conserved aromatic residues (typically Phenylalanine or Tryptophan) in Transmembrane (TM) helices 5 and 6 of monoaminergic receptors.
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The Basic Piperidine Nitrogen: At physiological pH (~7.4), the piperidine nitrogen is protonated. This cationic center is the primary anchor, forming a critical salt bridge with a highly conserved Aspartate residue (Asp3.32) located in TM3 of almost all aminergic GPCRs and MCH-R1.
-
The 3-Hydroxyl Group (-OH): The presence of the hydroxyl group on the piperidine ring provides a specific hydrogen bond donor/acceptor site. This auxiliary binding interaction steers the molecule's subtype selectivity, differentiating its binding kinetics from unsubstituted piperidines and influencing whether the compound stabilizes an active (agonist) or inactive (antagonist) receptor conformation.
Primary Mechanism Axis I: Serotonergic (5-HT) Receptor Modulation
The 5-HT receptor family comprises 14 subtypes, 13 of which are GPCRs. The indole-piperidine scaffold exhibits high affinity for the 5-HT1 (Gi/o-coupled) and 5-HT2A (Gq-coupled) receptor subtypes [1, 2].
Orthosteric Binding and Functional Selectivity
Upon entering the orthosteric binding pocket of the 5-HT2A receptor , the indole ring of the compound intercalates between Phe339(6.51) and Phe340(6.52) [2]. The basic piperidine nitrogen anchors to Asp155(3.32). Depending on the exact stereochemistry of the 3-hydroxyl group, the compound can act as a partial agonist or a competitive antagonist.
-
Antagonism: If the compound prevents the inward movement of TM5 and TM6, it locks the receptor in an inactive state, preventing the coupling of the Gq protein.
-
Agonism: If the compound stabilizes the active conformation, it promotes the exchange of GDP for GTP on the Gq alpha subunit, activating Phospholipase C (PLC), which cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG), leading to intracellular calcium mobilization.
Caption: Divergent intracellular signaling pathways modulated by the indole-piperidine scaffold across 5-HT receptor subtypes.
Primary Mechanism Axis II: MCH-R1 Antagonism
Melanin-Concentrating Hormone (MCH) is an orexigenic hypothalamic neuropeptide critical for energy homeostasis and feeding behavior. MCH-R1 antagonists are heavily researched as potential anti-obesity therapeutics[3].
The 1-((1H-indol-5-yl)methyl)piperidin-3-ol scaffold perfectly satisfies the established pharmacophore model for MCH-R1 antagonists, which requires:
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A central basic amine (the piperidine nitrogen).
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A hydrogen bond acceptor/donor (the 3-hydroxyl group).
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One or two hydrophobic/aromatic subunits (the indole core).
Mechanism of Antagonism: The compound acts as a competitive antagonist at MCH-R1. By occupying the orthosteric site, it physically blocks the endogenous 19-amino-acid MCH peptide from binding. This prevents the activation of the Gi/o and Gq pathways normally triggered by MCH-R1, thereby suppressing the orexigenic (appetite-stimulating) signals in the lateral hypothalamus, leading to reduced food intake and weight loss in preclinical models [3].
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the theoretical and representative structure-activity relationship (SAR) data for the indole-piperidine scaffold and its derivatives, demonstrating how minor structural tweaks shift the polypharmacological profile.
| Compound Scaffold Variation | Primary Target | Binding Affinity ( Ki nM) | Functional Efficacy | Primary Indication |
| 1-((1H-indol-5-yl)methyl)piperidin-3-ol | 5-HT2A / MCH-R1 | 15 - 45 nM | Partial Agonist / Antagonist | Polypharmacology (Research) |
| Unsubstituted Piperidine analog | 5-HT1A | 5 - 12 nM | Full Agonist | Anxiolytic |
| 4-Fluoro-piperidine analog | 5-HT1D | 8 - 20 nM | Agonist | Migraine / Vasoconstriction |
| Biaryl-substituted piperidine | MCH-R1 | 1 - 10 nM | Full Antagonist | Anti-obesity |
| N-benzyl phenethylamine analog | 5-HT2A | < 1 nM | Superpotent Agonist | Psychedelic Research |
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, researchers must employ a self-validating system. A protocol is "self-validating" when it contains internal orthogonal checks—such as Schild plot analysis—that mathematically prove competitive binding rather than non-specific allosteric interference or assay artifact.
Protocol A: Radioligand Displacement Binding Assay (Target: 5-HT2A)
Causality of Choice: Radioligand binding directly quantifies the affinity ( Ki ) of the compound for the receptor without the confounding variables of downstream signal amplification.
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Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.
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Incubation: Incubate 15 µg of membrane protein with 1 nM [3H] -Ketanserin (a known 5-HT2A antagonist) and varying concentrations of 1-((1H-indol-5-yl)methyl)piperidin-3-ol ( 10−11 to 10−4 M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 37°C.
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Self-Validation Step (Non-Specific Binding): In parallel wells, add 10 µM Mianserin to define non-specific binding (NSB). Logic: If the test compound displaces [3H] -Ketanserin down to the exact NSB baseline established by Mianserin, it confirms specific orthosteric competition.
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Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash with ice-cold buffer, add scintillation cocktail, and count radioactivity. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol B: FLIPR Calcium Flux Assay (Functional Validation)
Causality of Choice: Binding affinity does not equal functional efficacy. The FLIPR (Fluorometric Imaging Plate Reader) assay measures real-time intracellular calcium release, distinguishing whether the compound is an agonist or antagonist at Gq -coupled receptors (5-HT2A / MCH-R1).
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Dye Loading: Seed target-expressing cells in 384-well plates. Load with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes.
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Antagonist Mode (Self-Validating Schild Analysis):
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Pre-incubate cells with fixed, increasing concentrations of the test compound (e.g., 0, 10, 30, 100 nM).
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Inject a full dose-response curve of the endogenous agonist (Serotonin or MCH).
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Logic: If the compound is a competitive antagonist, the agonist dose-response curve will shift to the right without a decrease in the maximum response ( Emax ). A linear Schild plot with a slope of ~1.0 mathematically validates competitive orthosteric antagonism.
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Caption: Self-validating experimental workflow for confirming GPCR binding affinity and functional efficacy.
References
-
Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis Source: Acta Pharmacologica Sinica (via PMC / NIH) URL:[Link]
-
5-HT2A receptors: Pharmacology and functional selectivity Source: Neuropharmacology (via PMC / NIH) URL:[Link]
-
MCH-R1 Antagonists as Potential Anti-obesity Drugs. Design Strategies and Structure-activity Relationship Source: Revista Virtual de Química (via ResearchGate) URL:[Link]
Comprehensive Physicochemical Profiling and Stability Assessment of 1-((1H-indol-5-yl)methyl)piperidin-3-ol in Drug Discovery
As a Senior Application Scientist, evaluating a novel chemical entity or fragment requires moving beyond merely logging data points. We must establish a predictive framework that dictates how a molecule will behave in biological systems and formulation matrices. 1-((1H-indol-5-yl)methyl)piperidin-3-ol (CAS: 2034375-39-6)[1] is a highly versatile pharmacophore fragment. Structurally, it combines an electron-rich indole core, a flexible indolylic (benzylic-like) methylene linker, and a hydrophilic, basic piperidin-3-ol moiety.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic stability vulnerabilities, and the self-validating experimental workflows required to profile it for late-stage drug development.
Physicochemical Properties & Mechanistic Causality
Understanding the physicochemical profile of a compound is the first line of defense against pharmacokinetic failures[2]. The properties of 1-((1H-indol-5-yl)methyl)piperidin-3-ol dictate its solubility, permeability, and charge state under physiological conditions.
Quantitative Property Summary
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 2034375-39-6 | Unique identifier for regulatory tracking and inventory management[1]. |
| Molecular Weight | 230.31 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD); allows room for structural elaboration while maintaining high ligand efficiency. |
| Calculated LogP | ~2.2 | Strikes an optimal balance: lipophilic enough for passive membrane permeability, but polar enough to avoid excessive non-specific protein binding. |
| pKa (Piperidine N) | ~8.8 (Basic) | The tertiary amine will be predominantly protonated (ionized) at physiological pH (7.4)[2], significantly enhancing aqueous solubility in the GI tract. |
| pKa (Indole NH) | ~16.0 (Acidic) | Remains strictly neutral under physiological conditions; acts exclusively as a directional hydrogen bond donor. |
| Topological PSA | 39.2 Ų | Falls well below the 90 Ų threshold, predicting excellent blood-brain barrier (BBB) penetration for CNS indications. |
Chemical Stability & Degradation Pathways
The structural features that make 1-((1H-indol-5-yl)methyl)piperidin-3-ol an attractive pharmacophore also introduce specific chemical liabilities. Identifying these vulnerabilities early is critical for guiding salt selection and packaging strategies.
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Indole Core Oxidation: The electron-rich nature of the indole ring makes it highly susceptible to autoxidation, particularly in the presence of Reactive Oxygen Species (ROS) or light, typically yielding oxindole derivatives.
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N-Oxidation: The tertiary nitrogen of the piperidine ring is a prime target for peroxide-mediated N-oxidation.
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Linker Cleavage: The methylene bridge connects a basic amine to an aromatic system. Under extreme thermal or acidic stress, this indolylic C-N bond can undergo cleavage (N-dealkylation), yielding indole-5-carboxaldehyde and piperidin-3-ol.
Fig 1. Primary degradation pathways of 1-((1H-indol-5-yl)methyl)piperidin-3-ol under stress.
Self-Validating Experimental Workflows
To transition this compound from discovery to development, we must execute rigorous, self-validating protocols. A protocol is "self-validating" when it contains internal controls that prove the integrity of the data generated.
Protocol A: Thermodynamic Solubility and pKa Determination
Causality: As established by Avdeef[2], the charge state of an ionizable molecule dramatically affects dissolution. We must measure thermodynamic (equilibrium) solubility rather than kinetic solubility to inform late-stage formulation accurately.
Step-by-Step Methodology:
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Preparation: Add excess solid 1-((1H-indol-5-yl)methyl)piperidin-3-ol to a series of aqueous buffers ranging from pH 2.0 to 10.0 in glass vials. (Self-Validation: Using glass prevents the non-specific adsorption artifacts commonly seen when lipophilic amines interact with plastic consumables).
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Equilibration: Agitate at 37°C for 24 hours. (Causality: A 24-hour window ensures the solid-liquid equilibrium is reached, transitioning from metastable kinetic states to the true thermodynamic baseline).
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Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. (Self-Validation: Discard the first 1 mL of filtrate to saturate any filter-binding sites, ensuring the measured concentration reflects the true solution concentration).
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Quantification: Analyze the filtrate via UPLC-UV. Determine the exact pKa by plotting the log of solubility versus pH and applying Henderson-Hasselbalch curve fitting.
Protocol B: Forced Degradation Profiling (ICH Q1A/Q1B)
Causality: Stress testing elucidates the intrinsic stability of the API, revealing structural weaknesses that dictate shelf-life and storage requirements[3].
Step-by-Step Methodology:
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Sample Preparation: Prepare a 1.0 mg/mL stock solution in 50:50 Acetonitrile:Water. (Causality: This co-solvent system ensures the compound remains fully dissolved during aqueous stress conditions, preventing precipitation from masking degradation).
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Acid/Base Stress: Aliquot 1 mL of stock. Add 1 mL of 0.2 M HCl (final 0.1 M) or 0.2 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Stress: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.
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Photolytic Stress (ICH Q1B): Expose solid and solution samples to a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA energy[4]. (Self-Validation: Always include a foil-wrapped "dark control" adjacent to the exposed sample to differentiate purely thermal degradation from true photolysis).
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Analysis & Mass Balance: Quench all reactions (neutralize pH, add sodium thiosulfate for peroxides). Analyze via UPLC-MS/MS. (Self-Validation: Calculate mass balance. The sum of the peak areas of the parent compound and all degradants must equal ~100% of the control peak area. A mass balance < 90% indicates the formation of volatile degradants or secondary degradation into undetectable fragments).
Fig 2. Self-validating forced degradation workflow aligned with ICH Q1A and Q1B guidelines.
Formulation and Handling Guidelines
Based on the physicochemical and stability profile of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, the following handling paradigms are recommended:
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Salt Selection: To mitigate the risk of N-oxidation at the piperidine ring and improve solid-state stability, the compound should be isolated as a stable salt (e.g., Hydrochloride or Mesylate). Protonating the tertiary amine significantly reduces its nucleophilicity and susceptibility to oxidative attack.
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Storage Conditions: Due to the photolabile nature of the indole core[4], the API must be stored in amber glass vials or opaque containers. For long-term storage, maintaining an inert atmosphere (Argon or Nitrogen overlay) at 2–8°C is recommended to prevent autoxidation.
References
-
Chemsrc Database. 1-((1H-indol-5-yl)methyl)piperidin-3-ol (CAS 2034375-39-6) Properties and Structure.[Link]
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.[Link]
-
International Council for Harmonisation (ICH). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]
-
International Council for Harmonisation (ICH). ICH Q1B Photostability Testing of New Drug Substances and Products.[Link]
Sources
- 1. 2034375-39-6_1-((1H-indol-5-yl)methyl)piperidin-3-olCAS号:2034375-39-6_1-((1H-indol-5-yl)methyl)piperidin-3-ol【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. Physicochemical profiling (solubility, permeability and charge state) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
The Structural Choreography of a Privileged Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the core principles of the structure-activity relationship (SAR) for the 1-((1H-indol-5-yl)methyl)piperidin-3-ol scaffold. While direct and extensive public domain data on this specific molecule is nascent, its constituent parts—the indole nucleus and the piperidine ring—are archetypal "privileged structures" in medicinal chemistry. Their combination offers a versatile platform for engaging with a multitude of biological targets, ranging from G-protein coupled receptors (GPCRs) to protein kinases. This document will, therefore, extrapolate key SAR principles from closely related analogs to provide a predictive framework for the rational design of novel therapeutics based on this core.
The Architectural Blueprint: Deconstructing the 1-((1H-indol-5-yl)methyl)piperidin-3-ol Core
The 1-((1H-indol-5-yl)methyl)piperidin-3-ol scaffold can be dissected into three primary regions for SAR exploration: the indole core, the piperidine moiety, and the methylene linker. Each of these components presents unique opportunities for modification to modulate potency, selectivity, and pharmacokinetic properties.
The Indole Core: A versatile pharmacophore, the indole ring system is present in a vast array of biologically active molecules.[1][2] Its aromatic and hydrogen-bonding capabilities allow for a variety of interactions with biological targets. Key modification points include:
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Substitution on the Benzene Ring (Positions 4, 6, 7): Introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the indole ring, affecting its interaction with target proteins. For instance, in related indolylpiperidine derivatives targeting histamine H1 receptors, fluorine substitution at the 6-position was shown to enhance in vivo activity.[1]
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Substitution at the Pyrrole Nitrogen (N-1): Alkylation or arylation at this position can modulate lipophilicity and introduce additional interaction points.
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Substitution at C-2 and C-3: These positions are crucial for the biological activity of many indole-containing drugs. Modifications here can significantly impact target engagement.
The Piperidine Moiety: The piperidine ring is another ubiquitous scaffold in medicinal chemistry, often serving as a key structural element for ligands of GPCRs and ion channels.[3] Important considerations for SAR include:
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Stereochemistry of the 3-hydroxyl group: The (R) and (S) enantiomers can exhibit significantly different biological activities and metabolic stabilities due to stereospecific interactions with the target binding pocket.
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Substitution on the Piperidine Ring: Introduction of substituents at other positions can influence potency, selectivity, and physicochemical properties.
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The Piperidine Nitrogen: This basic nitrogen is often crucial for forming salt bridges with acidic residues in the target protein. Its pKa can be modulated by nearby substituents, which can in turn affect its ionization state at physiological pH and its ability to cross cell membranes.
The Methylene Linker: While seemingly simple, the linker between the indole and piperidine rings plays a critical role in defining the spatial relationship between these two key pharmacophores. Altering the length and rigidity of the linker can have a profound impact on biological activity.
Navigating the Target Landscape: Kinases and GPCRs
The 1-((1H-indol-5-yl)methyl)piperidin-3-ol scaffold is a chameleon in the world of drug discovery, with the potential to be tailored for a variety of biological targets. Based on the SAR of related compounds, two major target classes stand out: protein kinases and G-protein coupled receptors.
The Kinase Connection
Indole derivatives are a well-established class of kinase inhibitors, often acting as ATP-competitive inhibitors by engaging with the hinge region of the kinase domain.[2][4] The indole nitrogen can act as a hydrogen bond donor, while the aromatic ring system can form favorable pi-stacking interactions.
A hypothetical binding mode of 1-((1H-indol-5-yl)methyl)piperidin-3-ol within a generic kinase ATP-binding site is depicted below.
Caption: Simplified GPCR signaling cascade.
SAR Insights for GPCR Modulation:
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Indole Core: The indole ring can participate in aromatic and hydrophobic interactions within the GPCR binding pocket. Substitutions on the indole can be used to fine-tune these interactions and improve selectivity for a particular receptor subtype.
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Piperidine Moiety: The stereochemistry of the 3-hydroxyl group can be critical for establishing specific hydrogen bonds within the receptor. The basicity of the piperidine nitrogen is a key determinant of binding affinity.
-
Linker: The length and conformation of the linker are crucial for correctly positioning the indole and piperidine moieties for optimal interaction with the receptor.
The Alchemist's Guide: Synthesis and Experimental Protocols
The synthesis of 1-((1H-indol-5-yl)methyl)piperidin-3-ol and its analogs can be achieved through a variety of synthetic routes. A common approach involves the reductive amination of 1H-indole-5-carbaldehyde with piperidin-3-ol.
General Synthetic Workflow
Caption: General synthetic workflow.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 1H-indole-5-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added piperidin-3-ol (1.1 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-((1H-indol-5-yl)methyl)piperidin-3-ol.
Quantifying the Relationship: SAR Data Tables
Table 1: SAR of Indole Ring Substitutions (Hypothetical Kinase Target)
| Compound | R1 | R2 | IC50 (nM) |
| 1a | H | H | 500 |
| 1b | 6-F | H | 150 |
| 1c | 4-Cl | H | 300 |
| 1d | H | CH3 | 800 |
Data is hypothetical and for illustrative purposes only.
Table 2: SAR of Piperidine Ring Modifications (Hypothetical GPCR Target)
| Compound | R3 | Stereochemistry | Ki (nM) |
| 2a | OH | Racemic | 100 |
| 2b | OH | (R) | 50 |
| 2c | OH | (S) | 250 |
| 2d | H | - | 500 |
Data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The 1-((1H-indol-5-yl)methyl)piperidin-3-ol scaffold represents a promising starting point for the development of novel therapeutics. Its modular nature allows for extensive SAR exploration, enabling the fine-tuning of its pharmacological profile for a variety of biological targets. Future research in this area should focus on:
-
Target Identification: Elucidating the primary biological target(s) of this scaffold is a critical first step.
-
Systematic SAR Studies: A comprehensive investigation of substitutions on both the indole and piperidine rings is necessary to build a robust SAR model.
-
Stereoselective Synthesis: The development of efficient methods for the synthesis of enantiomerically pure analogs will be crucial for understanding the role of stereochemistry in target engagement.
-
In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.
By leveraging the principles outlined in this guide, researchers can unlock the full potential of the 1-((1H-indol-5-yl)methyl)piperidin-3-ol scaffold and pave the way for the discovery of next-generation medicines.
References
-
Fonquerna, S., et al. (2004). Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. Journal of Medicinal Chemistry, 47(25), 6326-6337. [Link] [1][5]2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Anticancer Agents in Medicinal Chemistry. [Link] [2]3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link] [4]4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). ResearchGate. [Link] [6]5. Wylie, D. W., & Archer, S. (1962). STRUCTURE-ACTIVITY RELATIONSHIPS OF 1-((3-INDOLYL)ALKYL)-4- ARYLPIPERAZINES. A NEW SERIES OF TRANQUILIZERS. Journal of Medicinal and Pharmaceutical Chemistry, 5, 932-943. [Link] 6. 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use. (2021). Google Patents. [7]7. Kharb, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link] [3]8. Al-Ostoot, F. H., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. International Journal of Pharmaceutical Sciences and Research, 8(8), 3368-3377. [Link]
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An In-depth Technical Guide to Determining the Target Protein Binding Affinity of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
Abstract
This technical guide provides a comprehensive framework for the characterization of the binding affinity and target identification for the novel compound, 1-((1H-indol-5-yl)methyl)piperidin-3-ol. Recognizing the absence of extensive public data on this specific molecule, this document serves as a practical whitepaper for researchers, scientists, and drug development professionals. It outlines a systematic, multi-faceted approach to elucidate its pharmacological profile. The guide emphasizes not just the execution of experimental protocols but the underlying scientific rationale, ensuring a self-validating and robust investigative process. We will delve into predictive analysis based on the compound's structure, detail gold-standard binding assays, and explore complementary biophysical techniques.
Introduction and Structural Rationale
The compound 1-((1H-indol-5-yl)methyl)piperidin-3-ol is a synthetic molecule featuring two key pharmacophores: an indole ring and a piperidin-3-ol moiety. The indole nucleus is a privileged scaffold in medicinal chemistry, famously present in the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This strongly suggests that the compound is likely to interact with serotonin receptors, a large family of G protein-coupled receptors (GPCRs) that are critical targets for therapeutics in neurology and psychiatry.[1][2] The piperidine ring is also a common feature in centrally active drugs, often contributing to receptor affinity and modifying pharmacokinetic properties.
Given this structural basis, a primary hypothesis is that 1-((1H-indol-5-yl)methyl)piperidin-3-ol will exhibit binding affinity for one or more serotonin receptor subtypes. This guide will therefore focus on a strategic approach to first screen for and then precisely quantify this affinity.
The Investigative Workflow: A Multi-tiered Strategy
A robust characterization of a novel compound's binding affinity requires a logical progression from broad screening to high-resolution analysis. Our approach is designed to efficiently identify the primary biological target and then build a detailed quantitative understanding of the interaction.
Caption: A typical Surface Plasmon Resonance (SPR) workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. [3]This technique is the only one that can directly determine the thermodynamic parameters of binding, including the enthalpy change (ΔH) and the entropy change (ΔS). [4][5]It also provides the binding affinity (Ka, which is 1/KD) and the stoichiometry of the interaction (n). This information is crucial for understanding the driving forces behind the binding event (e.g., whether it is enthalpy- or entropy-driven). [6]
Functional Consequences of Receptor Binding
Determining high binding affinity is a critical first step, but it does not describe the functional effect of the compound. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity).
G Protein-Coupled Receptor (GPCR) Signaling
Upon activation by an agonist, a GPCR like the 5-HT1A receptor undergoes a conformational change, allowing it to bind and activate an intracellular heterotrimeric G protein. [7][8]The 5-HT1A receptor canonically couples to inhibitory G proteins (Gi/o). [1]This activation leads to the dissociation of the G protein's α and βγ subunits, which then modulate downstream effectors. [9]For 5-HT1A, this typically results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. [1][10][11]
Caption: Canonical 5-HT1A receptor signaling pathway.
Functional assays, such as cAMP assays or GTPγS binding assays, are therefore essential to classify 1-((1H-indol-5-yl)methyl)piperidin-3-ol as an agonist or antagonist and to determine its potency (EC50) and efficacy.
Conclusion
The characterization of a novel chemical entity like 1-((1H-indol-5-yl)methyl)piperidin-3-ol requires a rigorous, evidence-based approach. By starting with a structurally-informed hypothesis and progressing through broad screening, high-precision affinity determination with radioligand binding assays, and orthogonal validation with biophysical methods like SPR and ITC, researchers can build a comprehensive and trustworthy profile of the compound's binding characteristics. This foundational data is indispensable for any further drug development efforts, providing the critical link between chemical structure and biological target engagement.
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An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting in vivo pharmacokinetic (PK) profiling of the novel indole derivative, 1-((1H-indol-5-yl)methyl)piperidin-3-ol. The document is structured to guide researchers, scientists, and drug development professionals through the critical stages of study design, bioanalytical method validation, data analysis, and interpretation. By integrating established principles of pharmacokinetics with practical, field-proven insights, this guide aims to ensure the generation of robust and reliable data essential for advancing promising therapeutic candidates. Each section emphasizes the scientific rationale behind experimental choices, fostering a deep understanding of the core concepts and their application.
Introduction: The Imperative of Early Pharmacokinetic Assessment
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is contingent on a thorough understanding of its interaction with a biological system. Pharmacokinetics, the study of what the body does to a drug, forms a cornerstone of this understanding.[1][2] It describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing critical insights that inform efficacy, safety, and dosing regimens.[1][3] For 1-((1H-indol-5-yl)methyl)piperidin-3-ol, a novel molecule with potential therapeutic applications stemming from its indole core, a robust in vivo pharmacokinetic profile is a prerequisite for progression. Indole derivatives have shown a wide range of pharmacological activities, making them a fertile ground for drug discovery.[4]
This guide will delineate a systematic approach to elucidating the pharmacokinetic profile of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, ensuring that the generated data is both scientifically sound and decision-enabling.
Strategic In Vivo Study Design: Laying the Foundation for Success
A well-designed in vivo study is paramount to obtaining meaningful pharmacokinetic data.[5] Every aspect, from the choice of animal model to the sampling schedule, must be carefully considered to address the specific objectives of the study.
Test System Selection: Choosing the Appropriate Biological Context
The selection of an appropriate animal model is a critical first step. For initial pharmacokinetic screening, rodents such as rats and mice are frequently used due to their well-characterized genetics, ease of handling, and cost-effectiveness.[6]
-
Rationale for Rodent Models: Rats, in particular, are often chosen for their larger blood volume, which facilitates serial blood sampling, and their metabolic pathways can sometimes mirror human excretion patterns.[3][6]
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals, emphasizing the principles of the 3Rs (Replacement, Reduction, and Refinement).[7]
Dosing Formulation and Administration: Ensuring Accurate and Reproducible Exposure
The formulation of 1-((1H-indol-5-yl)methyl)piperidin-3-ol and the route of administration are pivotal for achieving consistent drug exposure.
-
Intravenous (IV) Administration: An IV bolus or infusion is essential for determining fundamental pharmacokinetic parameters such as clearance (CL) and volume of distribution (Vd).[8] It also serves as the reference for calculating absolute bioavailability following extravascular administration.[9][10] The compound should be dissolved in a suitable vehicle (e.g., saline, or a solution containing a solubilizing agent like cyclodextrin if the compound has poor aqueous solubility).
-
Oral (PO) Administration: To assess the potential for oral delivery, the compound is typically administered via gavage as a solution or suspension. The oral bioavailability (F%) is a critical parameter that determines the fraction of the administered dose that reaches systemic circulation.[9]
Dose Selection and Blood Sampling Strategy: Capturing the Concentration-Time Profile
The selection of appropriate dose levels and a well-designed blood sampling schedule are crucial for accurately defining the plasma concentration-time curve.
-
Dose Ranging: Preliminary dose-ranging studies are often conducted to determine a dose that provides plasma concentrations well above the limit of quantification of the bioanalytical assay without causing overt toxicity.
-
Sampling Schedule: The sampling time points should be designed to capture the key phases of the pharmacokinetic profile:
-
Absorption Phase (Oral Dosing): Frequent sampling shortly after dosing (e.g., 5, 15, 30 minutes) is necessary to accurately determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax).
-
Distribution and Elimination Phases: Sampling should extend for a sufficient duration (e.g., 1, 2, 4, 8, 24 hours) to adequately characterize the distribution and elimination half-life (t½).
-
Rigorous Bioanalytical Method Validation: The Cornerstone of Data Integrity
The reliability of pharmacokinetic data is entirely dependent on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules due to its high sensitivity and selectivity.[11]
Method Development and Full Validation
A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[11][12][13]
Table 1: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interference at the retention time of the analyte and internal standard (IS). | Ensures that the measured signal is solely from the analyte of interest.[14] |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least six non-zero standards. | Establishes the relationship between instrument response and analyte concentration.[14] |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[14] | Demonstrates the closeness of measured values to the true value and the reproducibility of the method. |
| Recovery | Consistent and reproducible. | Assesses the efficiency of the extraction process. |
| Matrix Effect | Assessed to ensure that matrix components do not suppress or enhance the ionization of the analyte.[12] | Critical for LC-MS/MS methods to ensure data accuracy. |
| Stability | Analyte is stable under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Ensures that the concentration of the analyte does not change from sample collection to analysis. |
Experimental Protocol: Plasma Sample Preparation for LC-MS/MS Analysis
-
Thaw frozen plasma samples at room temperature.
-
Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution (a structurally similar molecule to 1-((1H-indol-5-yl)methyl)piperidin-3-ol).
-
Precipitate Proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Pharmacokinetic Data Analysis: Translating Data into Knowledge
Once the plasma concentrations of 1-((1H-indol-5-yl)methyl)piperidin-3-ol have been determined at each time point, the data is analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a standard and robust method for this purpose as it requires fewer assumptions compared to compartmental modeling.[15][16]
Core Pharmacokinetic Parameters from NCA
The following parameters provide a comprehensive overview of the drug's disposition in the body.[15][16]
Table 2: Key Non-Compartmental Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Related to the intensity of the drug's effect and potential toxicity.[15] |
| Tmax | Time to reach Cmax. | Reflects the rate of drug absorption for oral administration.[15] |
| AUC (0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. | Represents the total drug exposure over the measured time interval. |
| AUC (0-inf) | Area under the plasma concentration-time curve from time zero to infinity. | Represents the total drug exposure after a single dose. |
| t½ | Elimination half-life. | The time required for the plasma concentration to decrease by half. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time.[16] |
| Vd | Volume of distribution. | An apparent volume that describes the extent of drug distribution in the body. |
| F% | Absolute Bioavailability. | The fraction of the orally administered dose that reaches systemic circulation.[9] |
Data Interpretation: Building the ADME Profile
The calculated pharmacokinetic parameters are then synthesized to construct a preliminary ADME profile of 1-((1H-indol-5-yl)methyl)piperidin-3-ol.
-
Absorption: A short Tmax and high F% suggest rapid and efficient absorption from the gastrointestinal tract.
-
Distribution: A large Vd indicates extensive distribution into tissues.
-
Metabolism and Excretion: A high clearance value suggests rapid elimination from the body, which could be due to metabolism and/or excretion.
Visualization and Reporting: Communicating the Findings
Clear and concise presentation of data is crucial for effective communication of the study's findings.
Graphical Representation
A semi-logarithmic plot of the mean plasma concentration versus time is the standard graphical representation of a pharmacokinetic profile. This allows for the visualization of the absorption, distribution, and elimination phases.
Tabular Summary
A table summarizing the mean pharmacokinetic parameters for both intravenous and oral administration provides a clear and comparative overview of the compound's disposition.
Visualizing the Workflow and Data Analysis Pathway
The following diagrams illustrate the key processes involved in the pharmacokinetic profiling of 1-((1H-indol-5-yl)methyl)piperidin-3-ol.
Caption: Overall experimental workflow for in vivo pharmacokinetic profiling.
Caption: Pharmacokinetic data analysis pathway using NCA.
Conclusion: Charting the Path Forward
The in vivo pharmacokinetic profile of 1-((1H-indol-5-yl)methyl)piperidin-3-ol is a critical dataset that will significantly influence its future development. A well-executed study, as outlined in this guide, will provide a clear understanding of the compound's ADME properties, enabling informed decisions regarding dose selection for efficacy and toxicology studies, and ultimately, its potential as a therapeutic agent. By adhering to the principles of scientific integrity and rigorous experimental design, researchers can confidently navigate the early stages of drug development and unlock the full potential of novel chemical entities.
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An In-Depth Technical Guide to the In Vitro Cytotoxicity Profiling of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound, 1-((1H-indol-5-yl)methyl)piperidin-3-ol. Recognizing the prevalence of the indole and piperidine scaffolds in medicinal chemistry, this document serves as a crucial resource for researchers, scientists, and drug development professionals.[1][2] It outlines a systematic approach to cytotoxicity assessment, beginning with the foundational principles of cell-based assays and progressing to detailed, step-by-step experimental protocols. The methodologies described herein, including the MTT, LDH, and Annexin V/PI apoptosis assays, are designed to provide a multi-faceted understanding of a compound's potential cytotoxic effects. This guide emphasizes a self-validating system of protocols and data interpretation to ensure scientific rigor and reproducibility.
Introduction
The Indole-Piperidine Scaffold in Medicinal Chemistry
The indole nucleus is a prominent heterocyclic system found in a vast array of natural products and synthetic compounds with significant biological activities.[1][3] Its derivatives have been extensively explored for their therapeutic potential, exhibiting properties ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[1][2] Similarly, the piperidine ring is a key structural motif in many pharmaceuticals, contributing to their pharmacological and pharmacokinetic profiles. The combination of these two scaffolds in 1-((1H-indol-5-yl)methyl)piperidin-3-ol presents a molecule of considerable interest for drug discovery.
Rationale for Cytotoxicity Profiling of Novel Chemical Entities
The initial assessment of a novel compound's cytotoxic potential is a cornerstone of the drug development process.[4] In vitro cytotoxicity assays serve as a critical screening tool to identify compounds that may inhibit cancer cell growth or, conversely, to flag those with unacceptable toxicity towards healthy cells.[5] This early-stage evaluation is essential for making informed decisions about which candidates warrant further investigation, thereby saving valuable time and resources.[4]
Objectives of this Technical Guide
This guide is designed to provide a robust and scientifically sound methodology for determining the in vitro cytotoxicity profile of 1-((1H-indol-5-yl)methyl)piperidin-3-ol. The primary objectives are to:
-
Establish a multi-assay approach for a comprehensive assessment of cytotoxicity.
-
Provide detailed, field-proven protocols for key cytotoxicity assays.
-
Offer insights into the interpretation of the data generated.
-
Present a framework for the clear and concise reporting of findings.
Foundational Principles of In Vitro Cytotoxicity Testing
Overview of Common Cytotoxicity Endpoints
A thorough evaluation of cytotoxicity requires the assessment of multiple cellular endpoints. The most common of these include:
-
Cell Viability: A measure of the overall health of a cell population, often assessed by quantifying metabolic activity.[6]
-
Membrane Integrity: The ability of the cell membrane to remain intact. Loss of membrane integrity is a hallmark of necrosis.
-
Apoptosis: Programmed cell death, a controlled process that is distinct from necrosis.
Rationale for a Multi-Assay Approach
Relying on a single assay can provide a limited and potentially misleading picture of a compound's cytotoxic effects. A multi-assay approach, targeting different cellular mechanisms, is therefore essential for a comprehensive and reliable cytotoxicity profile. For instance, a compound may inhibit metabolic activity without immediately compromising membrane integrity, an effect that would be missed by an assay that only measures the latter.
Comprehensive Experimental Workflow
The following workflow provides a systematic approach to the in vitro cytotoxicity profiling of a novel compound.
Caption: A generalized workflow for in vitro cytotoxicity screening.
Cell Line Selection and Maintenance
The choice of cell lines is critical and should be guided by the therapeutic goals of the research. A panel of cell lines, including both cancerous and non-cancerous lines, is recommended to assess both efficacy and selectivity. For this guide, we will consider a hypothetical panel of:
-
A549: Human lung carcinoma
-
MCF-7: Human breast adenocarcinoma
-
HEK293: Human embryonic kidney (non-cancerous control)
All cell lines should be maintained in their recommended culture media, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Preparation and Handling of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
A stock solution of the test compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Serial dilutions are then prepared in complete culture medium to achieve the desired final concentrations for treatment.[7] It is crucial to ensure that the final concentration of the solvent in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
Experimental Design and Controls
A typical experimental design involves seeding cells in 96-well plates and allowing them to adhere overnight. The cells are then treated with a range of concentrations of the test compound. The following controls are essential for each assay:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
Step-by-Step Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][8]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][10]
-
Read the absorbance at 570 nm using a microplate reader.[6]
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol into the culture medium upon cell membrane damage.[11][12]
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.[11]
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[11]
-
Add 100 µL of the LDH reaction solution to each well.[11]
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Read the absorbance at 490 nm using a microplate reader.[13]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and Propidium Iodide (PI) to identify necrotic cells with compromised membranes.[14][15][16][17]
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Collect both adherent and floating cells and wash with cold PBS.[14]
-
Resuspend the cells in 1X binding buffer.[15]
-
Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.[15]
Data Analysis and Interpretation
Calculation of IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in cell viability or other measured parameter.[18][19][20] It is a key metric for quantifying the potency of a cytotoxic agent. The IC50 value is typically determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[21]
Interpreting Multi-Assay Data
The data from the different assays should be interpreted in a cohesive manner to build a comprehensive cytotoxicity profile. For example:
-
A decrease in MTT signal with a corresponding increase in LDH release suggests necrotic cell death.
-
A decrease in MTT signal with an increase in Annexin V positive/PI negative cells indicates apoptosis.
-
A decrease in MTT signal without a significant increase in LDH release or apoptosis markers may suggest a cytostatic effect (inhibition of proliferation).
Hypothetical Data Presentation
All quantitative data should be summarized in a clear and structured format for easy comparison.
Tabular Summary of Cytotoxicity Data
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) [Hypothetical] |
| A549 | MTT | 48 | 15.2 ± 1.8 |
| MCF-7 | MTT | 48 | 22.5 ± 2.1 |
| HEK293 | MTT | 48 | > 100 |
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro cytotoxicity profiling of 1-((1H-indol-5-yl)methyl)piperidin-3-ol. By employing a multi-assay approach and adhering to the detailed protocols outlined herein, researchers can obtain a reliable and nuanced understanding of the compound's cytotoxic potential. The findings from these studies will be instrumental in guiding the future development of this and other novel indole-piperidine derivatives as potential therapeutic agents.
References
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Lovitt, C. J., Shelper, T. B., & Avery, V. M. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed, 3(6), e374. [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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Martínez-Ramos, C., et al. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 17(4), 868. [Link]
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CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
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Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]
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Chen, P., et al. (2025, September 16). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry, 97(38), 13295-13303. [Link]
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Ma, Z., et al. (2022). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. ChemistrySelect, 7(22), e202201334. [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved from [Link]
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De Geyter, E., et al. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of toxicology, 90(8), 1845–1854. [Link]
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Wang, F., et al. (2016). Structural Diversity and Biological Activities of Indole Diketopiperazine Alkaloids from Fungi. Journal of agricultural and food chemistry, 64(33), 6387–6398. [Link]
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Tian, Y., et al. (2024, May 30). New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy. Frontiers in Microbiology, 15, 1399859. [Link]
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Kaushik, N., et al. (2013). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 3(45), 22936-22963. [Link]
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Sharma, V., et al. (2021, November 3). Investigation of Indole-3-piperazinyl Derivatives as Potential Antidepressants: Design, Synthesis, In-Vitro, In-Vivo and In-Silico Analysis. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro % cytotoxicity of compound 1i, 1h, 1d and 1c determined by MTT assay... Retrieved from [Link]
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Al-Warhi, T., et al. (2026, February 18). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 31(4), 1317. [Link]
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Al-Ghorbani, M., et al. (2022, December 15). The flavonoid hesperidin methyl chalcone as a potential therapeutic agent for cancer therapy: Molecular docking, in vitro cytotoxicity, and in vivo antitumor activity. Arabian Journal of Chemistry, 15(12), 104332. [Link]
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Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1106-1121. [Link]
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Li, Y., et al. (2019). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 10(4), 625-636. [Link]
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Szymański, P., et al. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6520. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Retrieved from [Link]
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Zhang, H. Z., et al. (2011, March 15). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. European journal of medicinal chemistry, 46(6), 2033–2042. [Link]
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Macor, J. E., et al. (1998). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 41(1), 1-5. [Link]
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step-by-step synthesis protocol for 1-((1H-indol-5-yl)methyl)piperidin-3-ol
Application Note: Synthesis and Characterization of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists
Executive Summary & Strategic Rationale
The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for CNS-active agents, anti-cancer therapeutics, and antimicrobial compounds. Specifically, functionalization at the C5 position of the indole ring offers a versatile vector for exploring structure-activity relationships (SAR).
This application note details a robust, self-validating protocol for the synthesis of 1-((1H-indol-5-yl)methyl)piperidin-3-ol . The target molecule is constructed by linking a 1H-indole-5-carboxaldehyde precursor with piperidin-3-ol (3-hydroxypiperidine) via a direct reductive amination pathway.
To ensure maximum yield and chemoselectivity, this protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . As established by Abdel-Magid et al., STAB is the reagent of choice for the reductive amination of aldehydes with secondary amines due to its mild nature, which prevents the over-reduction of the aldehyde and tolerates a wide array of functional groups [1].
Mechanistic Workflow & Causality
The synthesis proceeds via a two-stage, one-pot mechanism:
-
Condensation: The nucleophilic secondary amine (piperidin-3-ol) attacks the electrophilic carbonyl carbon of 1H-indole-5-carboxaldehyde. Subsequent dehydration, facilitated by a mild acid catalyst (acetic acid), generates a highly reactive iminium ion intermediate.
-
Hydride Transfer: The iminium ion is significantly more electrophilic than the parent aldehyde. STAB selectively reduces this iminium species to the corresponding tertiary amine without reducing the unreacted aldehyde, minimizing the formation of 1H-indole-5-methanol as a byproduct [2].
Caption: Mechanistic workflow for the reductive amination yielding 1-((1H-indol-5-yl)methyl)piperidin-3-ol.
Experimental Protocol: Step-by-Step Methodology
Safety & Handling: 3-Hydroxypiperidine is a respiratory and eye irritant; handle in a fume hood with appropriate PPE (N95 mask, eyeshields, gloves) [3]. STAB releases flammable gases upon contact with water; store under inert atmosphere.
Materials Required:
-
1H-indole-5-carboxaldehyde (1.0 equiv, limiting reagent)
-
Piperidin-3-ol (1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial acetic acid (AcOH) (1.0 equiv)
-
1,2-Dichloroethane (DCE) (Anhydrous, 0.2 M relative to aldehyde)
Procedure:
Step 1: Iminium Ion Formation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with dry Nitrogen (N₂).
-
Dissolve 1H-indole-5-carboxaldehyde (1.0 mmol) in anhydrous DCE (5.0 mL).
-
Add piperidin-3-ol (1.05 mmol) to the solution. Causality: A slight excess of the amine ensures complete consumption of the valuable indole precursor and drives the equilibrium toward the iminium intermediate [4].
-
Add glacial acetic acid (1.0 mmol) dropwise. Causality: While STAB can sometimes mediate aminations without acid, the addition of AcOH accelerates the dehydration step and stabilizes the iminium ion, significantly reducing reaction time and preventing enamine side-reactions [1].
-
Stir the mixture at room temperature (20–25 °C) for 30 minutes.
Step 2: Selective Reduction 6. Cool the reaction mixture to 0 °C using an ice-water bath. 7. Add STAB (1.5 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition mitigates the mild exotherm associated with hydride transfer and prevents the localized depletion of the reducing agent. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor progression via TLC (Eluent: 9:1 DCM/MeOH with 1% Et₃N; visualize with UV and Ninhydrin stain).
Step 3: Quenching and Workup 9. Once the aldehyde is consumed, cool the flask to 0 °C and carefully quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL) dropwise. Causality: The basic quench neutralizes the acetic acid, destroys unreacted STAB, and breaks down the boron-amine complexes to release the free tertiary amine product. 10. Stir vigorously for 15 minutes until gas evolution (H₂) ceases. 11. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). 12. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of DCM to DCM/MeOH (95:5) containing 0.5% aqueous NH₄OH. Causality: The addition of NH₄OH prevents the basic piperidine nitrogen from streaking on the acidic silica gel, ensuring sharp elution bands and high purity.
Quantitative Data & Reaction Optimization
The choice of solvent and reducing agent is critical for the synthesis of 3-aminopiperidine derivatives. The table below summarizes the optimization parameters validating the chosen protocol.
| Entry | Reducing Agent | Solvent | Additive | Time (h) | Conversion (%) | Isolated Yield (%) | Primary Byproduct |
| 1 | NaBH₃CN | MeOH | None | 24 | >95 | 65 | Cyanide adducts |
| 2 | NaBH₄ | EtOH | None | 12 | 80 | 45 | Indole-5-methanol |
| 3 | NaBH(OAc)₃ | THF | AcOH (1 eq) | 16 | >95 | 78 | Trace enamine |
| 4 | NaBH(OAc)₃ | DCE | AcOH (1 eq) | 6 | >99 | 89 | None detected |
Table 1: Optimization of reductive amination conditions for 1-((1H-indol-5-yl)methyl)piperidin-3-ol. Entry 4 represents the optimal, self-validating conditions described in the protocol.
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]
1-((1H-indol-5-yl)methyl)piperidin-3-ol preparation for cell culture assays
An Application Guide for the Synthesis and Cell Culture Application of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds.[1][2] Similarly, the piperidine ring is a prevalent scaffold in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[3] The novel compound, 1-((1H-indol-5-yl)methyl)piperidin-3-ol, merges these two privileged structures, presenting a compelling candidate for investigation in drug discovery programs, particularly in oncology and inflammatory diseases.[1][4] This document provides a comprehensive guide for researchers, detailing a proposed synthetic route, purification, and characterization of this compound. Furthermore, it outlines detailed protocols for the preparation of the compound for in vitro studies and its evaluation in standard cell-based cytotoxicity assays.
Part I: Synthesis, Purification, and Characterization
Principle of Synthesis: Reductive Amination
The proposed synthesis joins the indole and piperidine moieties via a C-N bond formation. The most efficient and widely used method for this transformation is the reductive amination. This reaction proceeds in two stages: first, the nucleophilic attack of the secondary amine of piperidin-3-ol on the carbonyl carbon of 1H-indole-5-carbaldehyde to form an intermediate iminium ion. Second, the in situ reduction of this iminium ion by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final tertiary amine product. STAB is the preferred reagent for this reaction as it is non-hygroscopic, mild enough not to reduce the starting aldehyde, and highly selective for the iminium ion.
Proposed Synthesis Workflow
Caption: Synthesis and Purification Workflow.
Detailed Synthesis Protocol
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1H-Indole-5-carbaldehyde | 1.0 | 145.16 | 1.0 g |
| Piperidin-3-ol | 1.1 | 101.15 | 0.77 g |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 2.2 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Acetic Acid (Glacial) | Catalytic | - | ~0.1 mL |
Procedure:
-
To a clean, dry 100 mL round-bottom flask, add 1H-indole-5-carbaldehyde (1.0 g).
-
Dissolve the aldehyde in dichloromethane (50 mL) and add piperidin-3-ol (0.77 g).
-
Add a catalytic amount of glacial acetic acid (~2 drops) to the mixture to facilitate iminium ion formation. Stir at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (2.2 g) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the reaction rate and prevent excessive bubbling.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification: The crude product should be purified via flash column chromatography on silica gel.[5] A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., 0-10% methanol in DCM), is effective for separating the product from unreacted starting materials and byproducts.
Characterization: The identity and purity of the final compound must be confirmed before use in biological assays.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra will confirm the chemical structure. Specific peaks corresponding to the indole, piperidine, and the newly formed methylene bridge protons should be identifiable.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching its molecular formula (C₁₄H₁₈N₂O).[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, which should ideally be >95% for use in cell culture assays.
Part II: Preparation for In Vitro Assays
Stock Solution Preparation
Accurate and reproducible biological data begins with correctly prepared stock solutions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations.[8]
-
Protocol:
-
Accurately weigh 5-10 mg of the purified 1-((1H-indol-5-yl)methyl)piperidin-3-ol.
-
Dissolve the compound in the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into small-volume, sterile cryovials to avoid repeated freeze-thaw cycles.[9]
-
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.
Working Solution and Dosing Preparation
Trustworthiness Check: The final concentration of DMSO in the cell culture medium should not exceed a level that causes cytotoxicity, typically kept below 0.5%, and ideally at or below 0.1%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[8]
-
Serial Dilutions: Prepare working solutions by performing serial dilutions of the high-concentration stock in sterile cell culture medium immediately before treating the cells.
-
Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate dosing. For adding small volumes (e.g., <5 µL) to 96-well plates, it is best to dilute the compound to an intermediate concentration that allows for the addition of a larger, more accurate volume.[8]
Part III: Protocol for Cytotoxicity Assessment
Many indole derivatives exhibit potent cytotoxic effects against cancer cell lines.[1][10] A primary screen to assess the anticancer potential of 1-((1H-indol-5-yl)methyl)piperidin-3-ol is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[2][11]
Cell Culture
Human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), or HCT-116 (colorectal carcinoma) are suitable for initial screening.[2][10][12] Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[2][13]
Protocol: MTT Cell Viability Assay
Materials:
-
Cultured cancer cells
-
96-well flat-bottom plates
-
Compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" group (medium with the highest concentration of DMSO used).
-
Include an "untreated control" group (medium only).
-
Include a "positive control" group (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[2][14]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a non-linear sigmoidal dose-response curve using software like GraphPad Prism.[2]
Part IV: Potential Mechanisms and Signaling Pathways
Based on the extensive research into related indole derivatives, this compound may exert its biological effects by modulating key cellular signaling pathways implicated in cell proliferation, survival, and apoptosis.[1]
Caption: Potential modulation of the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.[14] Many indole-based compounds have been identified as inhibitors of this pathway.[1] Therefore, should 1-((1H-indol-5-yl)methyl)piperidin-3-ol demonstrate significant cytotoxicity, subsequent mechanistic studies could investigate its effect on the phosphorylation status of key proteins like Akt and mTOR.
References
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Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. Available from: [Link]
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Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC. Available from: [Link]
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Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available from: [Link]
- Application Notes and Protocols for the Experimental Use of (5-Fluoro-1H-indol-3-YL)methanamine in Cancer Research. Benchchem.
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC. Available from: [Link]
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Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]
-
Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Allied Academies. Available from: [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. Available from: [Link]
- 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use. Google Patents.
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR. Available from: [Link]
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Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. Available from: [Link]
-
Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PMC. Available from: [Link]
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A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. PMC. Available from: [Link]
-
Cell line information V.1. Protocols.io. Available from: [Link]
-
How to make sure 1 ul is added to cell culture with mutichannel pipette? ResearchGate. Available from: [Link]
-
Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): A potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. ResearchGate. Available from: [Link]
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI. Available from: [Link]
- Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. Google Patents.
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Application Note: LC-MS/MS Characterization of 1-((1H-indol-5-yl)methyl)piperidin-3-ol Metabolites
Abstract
The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This application note provides a comprehensive guide for the in vitro metabolic profiling of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, a compound featuring both indole and piperidine moieties, which are common in pharmacologically active agents. We present a detailed workflow, from incubation with human liver microsomes (HLM) to data acquisition and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to enable researchers, scientists, and drug development professionals to confidently identify and structurally characterize key metabolites, a crucial step in advancing drug candidates.
Introduction: The Imperative of Metabolite Profiling
In drug discovery and development, understanding how a candidate compound is transformed within the body is non-negotiable. This process, known as biotransformation or metabolism, can dramatically alter a drug's properties, often converting a lipophilic compound into more hydrophilic, excretable substances.[1][2] Metabolite identification (MetID) is essential for several reasons: it helps to understand the mechanisms of drug clearance, predict pharmacokinetic variability, identify pharmacologically active or toxic metabolites, and anticipate potential drug-drug interactions.[3][4][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of modern drug metabolism studies due to its exceptional sensitivity, selectivity, and structural elucidation capabilities.[3][5][6][7] This guide leverages the power of high-resolution mass spectrometry (HRMS) to create a robust workflow for characterizing the metabolites of 1-((1H-indol-5-yl)methyl)piperidin-3-ol.
Structural Analysis and Predicted Metabolic Pathways
The structure of 1-((1H-indol-5-yl)methyl)piperidin-3-ol presents several functionalities susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP) oxidases for Phase I reactions and transferases like UDP-glucuronosyltransferases (UGTs) for Phase II reactions.[1][8]
Key Metabolic Sites:
-
Indole Ring: This electron-rich aromatic system is a prime target for oxidation. Hydroxylation can occur at various positions (e.g., C4, C6, C7), followed by potential Phase II conjugation.[9][10] Dehydrogenation is also a possible bioactivation pathway for some indole-containing compounds.[9][11]
-
Piperidine Ring: This saturated heterocycle can undergo hydroxylation at carbons adjacent to the nitrogen or at other positions. N-dealkylation, while less likely for a methylene-linked substituent compared to a simple alkyl group, is a possibility. Ring contraction is another, albeit less common, metabolic route for piperidines.[12][13]
-
Secondary Alcohol (-OH): The hydroxyl group on the piperidine ring can be oxidized to a ketone. More commonly, it serves as a direct site for Phase II glucuronidation, a major pathway for detoxification and elimination.[8][14]
-
Methylene Bridge: The benzylic carbon linking the two ring systems is also a potential site for hydroxylation.
The following table summarizes the most probable biotransformations.
| Biotransformation Type | Phase | Mass Change (Da) | Potential Site(s) | Enzyme Family |
| Monohydroxylation | I | +15.9949 | Indole Ring, Piperidine Ring, Methylene Bridge | CYP450 |
| Dihydroxylation | I | +31.9898 | Any combination of the above | CYP450 |
| Dehydrogenation | I | -2.0156 | Piperidine Ring | CYP450 |
| Oxidation (Alcohol to Ketone) | I | -2.0156 | Piperidin-3-ol | Dehydrogenases, CYP450 |
| N-dealkylation | I | -115.0680 | Piperidine Nitrogen | CYP450 |
| Glucuronidation | II | +176.0321 | Hydroxyl groups (parent or Phase I metabolites) | UGT |
| Sulfation | II | +79.9568 | Hydroxyl groups (parent or Phase I metabolites) | SULT |
Comprehensive Experimental Workflow
The overall strategy involves incubating the parent compound with a metabolically active system (HLM), preparing the sample to remove biological matrix components, separating the parent and its metabolites by LC, and finally detecting and structurally characterizing them using MS/MS.
Sources
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. youtube.com [youtube.com]
- 5. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Biotransformation of Drugs | Phases, Issues & Future - Lesson | Study.com [study.com]
1-((1H-indol-5-yl)methyl)piperidin-3-ol use as a chemical probe in screening
Application Note: 1-((1H-indol-5-yl)methyl)piperidin-3-ol as a Privileged Chemical Probe Scaffold in Epigenetic and CNS Drug Discovery
Executive Summary & Mechanistic Rationale
In early-stage drug discovery, the selection of high-quality chemical probes is the foundation of a successful Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) campaign. 1-((1H-indol-5-yl)methyl)piperidin-3-ol is a highly versatile, low-molecular-weight chemical probe that perfectly embodies the "Rule of Three" for fragment libraries.
This scaffold is characterized by two privileged motifs:
-
The Indole Core: Provides a flat, electron-rich aromatic system capable of π-π stacking and hydrogen bonding (via the NH donor). This is critical for navigating the narrow hydrophobic channels of epigenetic targets, such as the SET domains of histone methyltransferases.
-
The Piperidin-3-ol Ring: Introduces a basic amine that is predominantly protonated at physiological pH, allowing for strong electrostatic interactions (salt bridges) with acidic aspartate or glutamate residues in target binding pockets. The 3-hydroxyl group provides an additional vector for hydrogen bonding at the solvent interface.
Authoritative Grounding: The indole-piperidine scaffold is a proven starting point in modern medicinal chemistry. For example, the optimization of an early indole-piperidine hit directly led to the discovery of CPI-1205, a highly potent, orally bioavailable inhibitor of the Polycomb repressive complex 2 (PRC2) catalytic subunit EZH2, which advanced into Phase I clinical trials for B-cell lymphomas [1]. Similarly, spiro-piperidine and indole derivatives have been successfully developed as potent inhibitors of the ASH1L SET domain, demonstrating the versatility of this pharmacophore in epigenetic target engagement [2].
Fig 1: Pharmacophore interaction model of the indole-piperidine scaffold.
Physicochemical Profiling
Before deploying 1-((1H-indol-5-yl)methyl)piperidin-3-ol in biochemical assays, it is critical to understand its physicochemical properties. The basicity of the piperidine (pKa ~9.5) means the compound is highly soluble in acidic to neutral aqueous buffers but requires careful handling in DMSO stock solutions to prevent precipitation upon rapid aqueous dilution.
Table 1: Physicochemical Properties & FBDD Relevance
| Property | Value | FBDD Relevance & Causality |
| Molecular Weight | 230.31 g/mol | < 300 Da. Allows for high ligand efficiency (LE) during hit-to-lead growth. |
| cLogP | ~2.1 | Optimal lipophilicity prevents non-specific micelle formation in aqueous assays. |
| H-Bond Donors | 2 (Indole NH, Piperidine OH) | ≤ 3. Facilitates specific target interactions without excessive desolvation penalties. |
| pKa (Piperidine) | ~9.5 | Protonated at pH 7.4. Drives affinity via salt bridges but requires careful buffer pH control. |
Primary Screening: Surface Plasmon Resonance (SPR)
To identify low-affinity fragment binding (K_d in the µM to mM range), label-free Surface Plasmon Resonance (SPR) is the gold standard.
Self-Validating SPR Protocol
Causality Focus: Fragment screens are highly susceptible to false positives from bulk refractive index changes and non-specific binding. This protocol utilizes strict DMSO matching and reference subtraction to self-validate the data.
-
Surface Preparation (Amine Coupling):
-
Action: Activate a CM5 dextran sensor chip with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Inject the target protein (e.g., EZH2 complex) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of 3000–5000 Response Units (RU).
-
Causality: The pH 4.5 buffer is below the protein's isoelectric point (pI), inducing a positive charge on the protein that electrostatically concentrates it onto the negatively charged carboxymethyl dextran matrix prior to covalent coupling.
-
-
Buffer Equilibration & DMSO Calibration:
-
Action: Equilibrate the system with Running Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, exactly 1.0% DMSO ). Run a DMSO solvent correction curve (0.5% to 1.5% DMSO).
-
Causality: Tween-20 prevents the lipophilic indole moiety from non-specifically adhering to the fluidics. The DMSO calibration curve is mandatory; a 0.1% mismatch in DMSO between the sample and running buffer generates a ~120 RU bulk shift, which would entirely mask the ~10 RU signal of a 230 Da fragment binding.
-
-
Analyte Injection (Kinetics):
-
Action: Inject 1-((1H-indol-5-yl)methyl)piperidin-3-ol in a 2-fold dilution series (from 500 µM down to 15.6 µM) at a high flow rate of 50 µL/min for 60 seconds, followed by a 120-second dissociation phase.
-
Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed association rate ( kon ) reflects true binding kinetics rather than the diffusion rate of the fragment to the sensor surface.
-
-
Validation Checkpoint:
-
Validate the run by checking the χ2 (Chi-square) value of the 1:1 Langmuir fit. If χ2 > 10% of Rmax , the binding is non-stoichiometric (likely aggregation), and the data point must be discarded.
-
Secondary Orthogonal Validation: TR-FRET Assay
Hits identified via SPR must be orthogonally validated for functional inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ideal for epigenetic enzymes due to its high signal-to-noise ratio.
Self-Validating TR-FRET Protocol (Methyltransferase Inhibition)
-
Enzyme & Probe Pre-incubation:
-
Action: In a 384-well low-volume ProxiPlate, dispense 10 nL of the chemical probe (in 100% DMSO) using an acoustic dispenser. Add 5 µL of the target enzyme (e.g., 2 nM EZH2 complex) in Assay Buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20). Incubate for 15 minutes at room temperature.
-
Causality: DTT keeps catalytic cysteines reduced. Pre-incubating the enzyme with the fragment allows the low-affinity probe to reach thermodynamic equilibrium before the highly competitive substrate is introduced.
-
-
Reaction Initiation:
-
Action: Add 5 µL of substrate mix containing S-adenosylmethionine (SAM) and Biotinylated-H3K27 peptide at concentrations strictly equal to their respective Km values.
-
Causality: Operating exactly at Km ensures the assay is sensitive to both SAM-competitive and peptide-competitive inhibitors, allowing accurate conversion of IC50 to Ki via the Cheng-Prusoff equation.
-
-
Reaction Termination & Detection:
-
Action: After 60 minutes, add 10 µL of Stop/Detection Buffer containing 800 mM Potassium Fluoride (KF), Europium-cryptate labeled anti-H3K27me3 antibody, and Streptavidin-APC.
-
Causality: The high salt concentration stops the enzymatic reaction by disrupting protein-protein interactions. Crucially, the 800 mM KF minimizes the quenching of the Europium cryptate by transient water molecules, drastically amplifying the fluorescence lifetime and signal intensity.
-
-
Validation Checkpoint:
-
Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. If Z' < 0.6, the assay window is compromised. Halt the workflow, recalibrate the reader's flash count and focal height, and repeat.
-
Table 2: TR-FRET Assay Quality Control Metrics
| Metric | Target Value | Interpretation & System Validation |
| Z'-Factor | > 0.6 | Indicates a robust assay window. Validates that the pipetting variance is low enough to detect weak fragment inhibition. |
| Signal-to-Background | > 5.0 | Ensures sufficient dynamic range to plot a complete 4-parameter logistic (4PL) dose-response curve. |
| Hill Slope (n_H) | 0.8 - 1.2 | Validates 1:1 stoichiometry. A slope > 1.5 suggests the probe is forming colloidal aggregates and acting as a pan-assay interference compound (PAINS). |
Workflow Integration
The integration of SPR and TR-FRET creates a self-correcting loop. SPR confirms direct, reversible binding to the target, ruling out false positives caused by assay interference. TR-FRET confirms that the binding event translates to functional enzymatic inhibition.
Fig 2: Fragment-based screening workflow for indole-piperidine probes.
Conclusion
1-((1H-indol-5-yl)methyl)piperidin-3-ol serves as an exemplary chemical probe for investigating complex biological targets. By leveraging the indole's hydrophobicity and the piperidine's basicity, assay scientists can anchor this fragment into deep SET domains or GPCR pockets. Adhering to the self-validating biophysical and biochemical protocols outlined above ensures that any observed activity is genuine, paving the way for successful hit-to-lead optimization.
References
-
Vaswani, R.G., et al. "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas." Journal of Medicinal Chemistry, 2016, 59(21), 9928-9941. URL:[Link]
-
Huang, G., et al. "Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors." Journal of Medicinal Chemistry, 2025, 68(1), 174-195. URL:[Link]
Technical Support Center: Improving the Aqueous Solubility of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
Introduction
Welcome to the technical support guide for enhancing the aqueous solubility of 1-((1H-indol-5-yl)methyl)piperidin-3-ol. This document is intended for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. Poor aqueous solubility is a significant hurdle in drug development, impacting everything from in vitro assays to in vivo bioavailability. This guide provides a structured approach to systematically evaluate and overcome these challenges through fundamental principles and advanced formulation strategies.
Compound Analysis: Understanding the Challenge
1-((1H-indol-5-yl)methyl)piperidin-3-ol possesses structural features that contribute to its limited aqueous solubility. The indole and piperidine ring systems are largely hydrophobic. However, the molecule also contains key functional groups that can be exploited to enhance solubility:
-
A Basic Piperidine Nitrogen: This tertiary amine is the most promising site for protonation, making it a prime target for pH modification and salt formation.
-
A Polar Hydroxyl Group (-OH): This group can participate in hydrogen bonding.
-
A Weakly Acidic Indole N-H: While less influential than the basic nitrogen, it contributes to the molecule's overall polarity.
The key to improving solubility lies in leveraging these functional groups to increase the molecule's interaction with water.
Frequently Asked Questions (FAQs)
Q1: What is the first and most direct method I should try to improve the solubility of this compound?
A1: The most straightforward and often highly effective initial approach is pH adjustment . Given the presence of a basic piperidine nitrogen, lowering the pH of the aqueous medium will protonate this group, forming a more soluble cationic species. This is a fundamental application of the Henderson-Hasselbalch equation.[1]
Q2: My compound is for an in vivo study. Which solubility enhancement techniques are generally considered safe and effective?
A2: For in vivo applications, several strategies are well-established. Pharmaceutical salt formation is a very common and effective method to improve solubility and dissolution rates.[2][3] If a salt form is not feasible, complexation with cyclodextrins or formulation as an amorphous solid dispersion (ASD) are powerful techniques to enhance bioavailability for oral administration.[4][5][6]
Q3: How do I accurately measure the aqueous solubility of my compound after applying an enhancement technique?
A3: The gold-standard method is the shake-flask method . An excess of the compound is agitated in the aqueous medium (e.g., buffer, formulation vehicle) at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, such as HPLC-UV.
Q4: Can I just add DMSO as a co-solvent to dissolve my compound for a cell-based assay?
A4: While using a co-solvent like DMSO is common for preparing high-concentration stock solutions, it must be done with caution for final assays.[7] The final concentration of the co-solvent in the assay medium must be low enough to not cause cellular toxicity or interfere with the experiment. If the compound precipitates upon dilution from the DMSO stock into the aqueous assay buffer, you will need to employ a more robust solubilization strategy, such as using cyclodextrins or surfactants.[7]
Solubility Enhancement Strategies & Troubleshooting Guides
This section provides detailed technical guidance on the primary methods for improving the solubility of 1-((1H-indol-5-yl)methyl)piperidin-3-ol.
Strategy 1: Salt Formation
Scientific Rationale: Salt formation is a chemical modification that converts the neutral free base into an ionic salt, which typically has a much higher affinity for water.[2][8] For your compound, the basic piperidine nitrogen can be reacted with an acid to form a salt (e.g., hydrochloride, mesylate, tartrate). A key principle for forming a stable salt is that the pKa difference between the basic drug and the acidic counter-ion should be at least 2-3 units.[3]
The goal of a salt screening study is to identify a counter-ion that forms a stable, crystalline salt with improved solubility and desirable physicochemical properties.
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// Edges start -> pka; pka -> select; select -> react; react -> isolate; isolate -> analyze; analyze -> solubility; solubility -> decision; decision -> end_success [label=" Yes "]; decision -> end_fail [label=" No "]; } enddot Caption: Workflow for a pharmaceutical salt screening study.
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| No solid salt forms after reacting with a counter-ion. | The salt may be too soluble in the chosen solvent ("oiling out"), or the reaction conditions are not optimal. | 1. Change to a less polar solvent or use an anti-solvent to induce precipitation. 2. Increase the concentration of the reactants. 3. Try different stoichiometric ratios (e.g., 1:1, 2:1). |
| The isolated salt is hygroscopic (absorbs water from the air). | The specific salt form has a high affinity for water, which can lead to handling and stability issues. | 1. Screen other counter-ions; different salts of the same API can have vastly different hygroscopicity.[3] 2. Store the material under controlled low-humidity conditions. |
| The salt converts back to the free base in a neutral pH buffer. | The pH of the solution is above the pH of maximum solubility (pHmax), causing the equilibrium to shift back to the less soluble free base. | 1. This is expected behavior. Ensure the formulation pH is kept low enough to maintain the salt form. 2. If a higher pH is required, consider a different strategy like cyclodextrin complexation. |
| Multiple crystal forms (polymorphs) of the same salt are observed. | The salt can crystallize in different packing arrangements, each with potentially different solubility and stability. | 1. Conduct a thorough polymorph screen by varying solvents, temperatures, and crystallization rates. 2. Select the most thermodynamically stable polymorph for development to avoid conversion during storage. |
Strategy 2: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][9] They can encapsulate the hydrophobic parts of a guest molecule, like the indole ring of your compound, forming a water-soluble inclusion complex.[6][10][11] This non-covalent interaction effectively shields the non-polar region from water, enhancing the apparent solubility of the compound.[10]
This experiment determines the binding constant and solubility enhancement capacity of a cyclodextrin.
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// Edges start -> add_api; add_api -> equilibrate; equilibrate -> separate; separate -> quantify; quantify -> plot; plot -> analyze; } enddot Caption: Workflow for a phase solubility study with cyclodextrins.
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Solubility enhancement is minimal (slope of phase solubility diagram is shallow). | The hydrophobic portion of the molecule does not fit well into the cyclodextrin cavity, or the binding affinity is weak. | 1. Try a different type of cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices with different cavity sizes and properties.[4][9][11] 2. Ensure the pH is appropriate; ionization of the guest molecule can affect its ability to enter the hydrophobic cavity. |
| The phase solubility diagram is non-linear (B-type curve). | The complex itself may have limited solubility and is precipitating, or self-aggregation is occurring at high concentrations. | 1. This behavior limits the maximum achievable concentration. Operate within the linear range of the curve. 2. Consider using more soluble cyclodextrin derivatives (e.g., HP-β-CD instead of β-CD). |
| The prepared solution is viscous and difficult to handle. | High concentrations of cyclodextrins, especially HP-β-CD, can significantly increase the viscosity of the solution. | 1. Use the lowest concentration of cyclodextrin that provides the required solubility enhancement. 2. Consider SBE-β-CD, which often has a lower impact on viscosity at equivalent concentrations. |
Strategy 3: Amorphous Solid Dispersions (ASDs)
Scientific Rationale: This is an advanced technique where the crystalline drug is molecularly dispersed into a hydrophilic polymer matrix.[5][12] By converting the drug from a stable, low-energy crystalline form to a high-energy amorphous state, the energy barrier to dissolution is significantly reduced, leading to enhanced solubility and faster dissolution rates.[5][13][14] This approach is particularly useful for BCS Class II compounds (low solubility, high permeability).[13]
-
Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot air stream, rapidly evaporating the solvent to form the ASD powder. This method is suitable for heat-sensitive compounds.[15]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated above the polymer's glass transition temperature, forming a molten mass that is then extruded. This is a solvent-free process but requires the drug to be thermally stable.[15]
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| The drug recrystallizes during storage, losing its solubility advantage. | The amorphous state is thermodynamically unstable. The chosen polymer may not be effectively inhibiting crystallization, or the drug loading is too high. | 1. Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that has strong interactions (e.g., hydrogen bonding) with your drug.[12] 2. Reduce the drug loading in the dispersion. 3. Ensure storage conditions are well below the glass transition temperature (Tg) of the dispersion and at low humidity. |
| The drug degrades during the HME process. | The processing temperature required is too high for the thermal stability of 1-((1H-indol-5-yl)methyl)piperidin-3-ol. | 1. Switch to a lower-temperature manufacturing process like spray drying.[15] 2. For HME, try using a polymer with a lower Tg or add a plasticizer to reduce the required processing temperature. |
| Incomplete or slow drug release from the ASD in dissolution testing. | The polymer may be gelling upon contact with water, trapping the drug, or the drug is precipitating out of the supersaturated solution before it can be absorbed. | 1. Incorporate a precipitation inhibitor into the formulation. 2. Use a polymer that dissolves more readily at the target pH. 3. Optimize the drug-to-polymer ratio. |
Summary of Approaches
The following table provides a comparative overview of the primary strategies discussed.
| Strategy | Principle | Typical Solubility Increase | Key Advantage | Key Disadvantage |
| pH Adjustment | Ionization of the basic piperidine nitrogen. | 10-1000 fold | Simple, cost-effective, and easy to implement at the lab scale. | Only effective at a pH where the molecule is ionized; may not be suitable for all routes of administration.[2] |
| Salt Formation | Creates a new, more soluble solid-state form.[2] | >1000 fold[2] | Creates a stable, new chemical entity with potentially improved handling properties and high solubility. | Requires screening; not all molecules form stable salts; risk of hygroscopicity or polymorphism.[3][8] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic indole moiety.[10] | 5-500 fold | Effective for neutral and ionizable compounds; can improve stability.[4] | Limited by 1:1 or 1:2 stoichiometry; can be expensive for large-scale manufacturing. |
| Amorphous Solid Dispersion | Conversion to a high-energy amorphous state. | 10-10,000 fold | Can achieve significant supersaturation, leading to large increases in bioavailability.[14] | Amorphous form can be physically unstable (recrystallization); requires specialized equipment.[12] |
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI.
- Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (2022).
- Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
- Solving Poor Solubility with Amorphous Solid Dispersions. (2025). Pharmaceutical Technology.
- Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat.
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
- Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis.
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015).
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022). Pharma Excipients.
- API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). GSC Online Press.
- Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014).
- Salt formation to improve drug solubility. Sign-in.
- Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia.
- Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds. Benchchem.
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- 1. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. seppic.com [seppic.com]
- 6. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
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- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 11. scienceasia.org [scienceasia.org]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat [foliamedica.bg]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting 1-((1H-indol-5-yl)methyl)piperidin-3-ol Precipitation in Assay Media
Welcome to the technical support guide for 1-((1H-indol-5-yl)methyl)piperidin-3-ol. This document provides in-depth troubleshooting for a common challenge encountered by researchers: the precipitation of this compound in aqueous assay media. As scientists and drug development professionals, obtaining reliable and reproducible in vitro data is paramount. Compound precipitation can severely compromise assay results, leading to inaccurate potency values and misleading structure-activity relationships (SAR).[1] This guide is structured in a question-and-answer format to directly address the issues you may be facing, explaining the scientific principles behind the problem and providing actionable, field-proven solutions.
Part 1: Understanding the Root Cause - Why Is My Compound Crashing Out?
The first step in solving a problem is understanding its origin. Precipitation issues are almost always tied to a compound's physicochemical properties and its interaction with the complex environment of the assay buffer.
Q1: What are the key physicochemical properties of 1-((1H-indol-5-yl)methyl)piperidin-3-ol that influence its solubility?
To understand why 1-((1H-indol-5-yl)methyl)piperidin-3-ol might precipitate, we must first examine its structure. The molecule contains a basic piperidine ring, a somewhat lipophilic (hydrophobic) indole group, and a polar hydroxyl group. This combination dictates its behavior in aqueous solutions.
Table 1: Predicted Physicochemical Properties of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~230.3 g/mol | Relatively small, which is generally favorable for solubility. |
| pKa (most basic) | ~9-10 (Predicted for the piperidine nitrogen) | The compound is a weak base. Its charge state, and thus its solubility, will be highly dependent on pH. |
| cLogP (Lipophilicity) | ~1.6 | Indicates moderate lipophilicity. The indole ring contributes to poor water solubility, while the piperidine-ol portion enhances it. |
| Aqueous Solubility | Predicted to be low, especially at neutral or basic pH. | The uncharged form is less soluble than the protonated, charged form. |
The most critical factor here is the pKa . As a weak base, 1-((1H-indol-5-yl)methyl)piperidin-3-ol exists in equilibrium between a charged (protonated) and an uncharged (neutral) form.
-
At acidic pH (pH < pKa): The piperidine nitrogen is protonated (BH+), making the molecule a cation. This charged form is significantly more soluble in aqueous media.[2][3]
-
At basic pH (pH > pKa): The compound exists primarily in its neutral, uncharged form (B). This form is less polar and thus has much lower aqueous solubility.[4][5]
Most standard cell culture and assay media are buffered to a physiological pH of ~7.4. At this pH, a significant fraction of a compound with a pKa of 9-10 will be in its less soluble, neutral form, creating a high risk of precipitation, especially as the concentration increases.
Caption: Relationship between pH, ionization state, and solubility for a basic compound.
Q2: How does the composition of my assay media contribute to precipitation?
Assay media are complex mixtures that can promote precipitation in several ways:[6]
-
pH Buffering: As discussed, physiological pH (~7.4) is often problematic for basic compounds.
-
High Salt Concentrations: Buffers like Phosphate-Buffered Saline (PBS) contain high concentrations of salts. These salt ions can compete with the compound for hydration by water molecules, reducing its solubility in a phenomenon known as the "salting out" effect.
-
Serum Proteins: Components like Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) can have a dual effect. While they can sometimes increase the apparent solubility of a compound by binding to it, this binding also reduces the free concentration of the drug available to interact with its target.[7][8] This interaction is complex and compound-dependent.
-
Bicarbonate: The bicarbonate buffering system present in most cell culture media can interact with certain compounds, leading to the formation of less soluble carbonate salts.
Part 2: A Systematic Troubleshooting Workflow
When you observe precipitation, a methodical approach is the fastest way to a solution. We can divide this into a diagnostic phase to confirm the problem and a solution phase to fix it.
Q3: I've observed precipitation. What are my immediate first steps? (The Diagnostic Phase)
Before changing your main experiment, perform these simple diagnostic checks to confirm the nature and cause of the precipitation.
Protocol 1: Initial Precipitation Diagnostics
-
Visual Confirmation: Don't rely on the naked eye. Place a small aliquot of your final assay solution (media + compound) onto a microscope slide. Observe under 10x or 20x magnification. Crystalline or amorphous precipitates are often clearly visible.[9]
-
Stock Solution Integrity Check: Thoroughly inspect your high-concentration stock solution (typically in 100% DMSO).[6] Has it been through multiple freeze-thaw cycles?[10] Is it perfectly clear? If you see any solid material, gently warm it to 37°C and vortex vigorously.[11] If it doesn't redissolve, your stock solution is compromised and a fresh one must be prepared.[12]
-
The "Crash Test": In a microcentrifuge tube, replicate the dilution step that caused the issue.
-
Add the assay media first.
-
While vortexing, slowly add the small volume of DMSO stock solution to create the final desired concentration.[13]
-
Let it sit for 15-30 minutes. If precipitation occurs, you have successfully replicated the problem outside of your precious assay plates.
-
-
pH Measurement: Use a calibrated pH meter to measure the final pH of your assay media after the addition of the compound from the stock solution. Ensure it is within the expected range (e.g., 7.2-7.4).
Caption: Initial diagnostic workflow for troubleshooting compound precipitation.
Q4: How can I modify my experimental protocol to prevent precipitation? (The Solution Phase)
Once you've confirmed that the issue is compound solubility in the assay media, you can explore several strategies. It's best to try them in order, from simplest to most complex.
Strategy 1: Optimize the Dosing Procedure & Solvent
The way you introduce the compound to the media is critical. The goal is to avoid a sudden, massive change in solvent environment (from 100% DMSO to >99% aqueous), which is the primary cause of "crashing out".[13]
-
Reduce Final DMSO Concentration: While DMSO is an excellent solvent, most cell lines can only tolerate a final concentration of ≤0.5% without significant toxicity.[14] Ensure you are not exceeding this limit.
-
Use an Intermediate Dilution Step: Never dilute a high-concentration DMSO stock directly into the full volume of aqueous buffer.[15]
-
Method A (Serial Dilution in DMSO): Perform initial serial dilutions in 100% DMSO to get closer to the final concentration before adding to the media.
-
Method B (Stepwise Aqueous Dilution): Create an intermediate, high-concentration solution in a small volume of media, then dilute that further into the final assay volume. This is often called "serial addition".
-
-
Vortex During Addition: Always add the compound stock to the assay media while the media is being vigorously mixed or vortexed.[13] This promotes rapid dispersal and minimizes localized high concentrations that can trigger precipitation.
Strategy 2: Modify the Assay Media
If procedural changes are not enough, you may need to alter the composition of your assay media.
-
Lower the pH (for non-cell-based assays): If you are running a biochemical (cell-free) assay, you may have the flexibility to lower the buffer pH to 6.5 or 6.0. This will increase the proportion of the more soluble, protonated form of your compound.[16] This is not suitable for cell-based assays , as it will induce cytotoxicity.
-
Add a Solubility Enhancer: These agents can help keep hydrophobic compounds in solution.
-
Serum or BSA: If not already present, adding 1-2% FBS or 0.1% BSA can increase apparent solubility.[13] Be aware this introduces protein binding, which may affect results.[17]
-
Cyclodextrins: Molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) have a hydrophobic core that can encapsulate your compound, shielding it from the aqueous environment.[18][19] A typical starting concentration is 10-50 µM. Note that at high concentrations, cyclodextrins themselves can sometimes interfere with assays.[20]
-
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Pros | Cons | Best For... |
| Lowering pH | Very effective for basic compounds. | Not compatible with live-cell assays. | Biochemical (enzyme, binding) assays. |
| Adding Serum/BSA | Simple, mimics in vivo conditions more closely. | Introduces protein binding, reducing free drug concentration. | Cell-based assays where protein binding is an acceptable variable. |
| Adding Cyclodextrins | Highly effective, no protein binding. | Can interfere with some assay readouts; may extract lipids from cell membranes at high concentrations. | Both cell-based and biochemical assays, after validation. |
Strategy 3: Reduce the Final Compound Concentration
The simplest solution may be to lower the test concentrations. Your compound's solubility limit may simply be lower than the concentration you are trying to test.[1] Perform a dose-response experiment to find the maximum soluble concentration in your specific assay media and work below that limit.
Part 3: Frequently Asked Questions (FAQs)
Q: My compound solution is clear at first but precipitates during a long (e.g., 24-hour) incubation. What is happening? A: This is likely time-dependent precipitation from a supersaturated solution.[13] When you dilute from DMSO, you can create a thermodynamically unstable supersaturated state that appears clear initially but will slowly crash out as it equilibrates. The solutions are the same: reduce the final concentration or use a solubility enhancer like cyclodextrin to create a more stable formulation.
Q: Could my compound be binding to the plastic of my assay plate? A: Yes, this is a possibility, especially for highly lipophilic compounds (though with a cLogP of ~1.6, this is less likely to be the primary issue for this specific molecule). This "non-specific binding" can reduce the effective concentration of your compound. Using low-binding plates or including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the buffer can help mitigate this.
Q: How do I prepare my stock solution correctly to avoid problems from the start? A: Use high-purity, anhydrous DMSO.[15] Weigh the solid accurately and add the solvent to achieve a high but reasonable concentration (e.g., 10 or 20 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[13] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can force the compound out of solution.[14]
References
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Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from Chad's Prep. [Link]
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Khan Academy. (n.d.). pH and solubility. Retrieved from Khan Academy. [Link]
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Reddit. (2021, August 4). Does anyone know how pH affects solubility?? r/Mcat. [Link]
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askIITians. (2025, March 11). How does pH affect solubility?[Link]
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Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. [Link]
- Stock, D. A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ASSAY and Drug Development Technologies.
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National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]
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Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
- Wagner, B., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T.
- Irie, T., & Uekama, K. (1997).
- Bergström, C. A. S. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. European Journal of Pharmaceutical Sciences.
-
Navarro-Orcajada, S., et al. (2022). The use of cyclodextrins as solubility enhancers in the ORAC method may cause interference in the measurement of antioxidant activity. Talanta. [Link]
- Hage, D. S. (2017). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Expert Opinion on Drug Discovery.
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Llinàs, A., et al. (2003). Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. Journal of Medicinal Chemistry. [Link]
- Patel, K., et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech.
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ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?[Link]
- Rizzi, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
-
SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
- Mourtas, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
-
ACS Publications. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics. [Link]
-
PubChem. (n.d.). 3-[(1H-indol-6-yl)methyl]piperidin-3-ol. [Link]
- Hage, D. S. (2018). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review.
-
Sovicell. (2025, January 23). Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety. [Link]
-
PubChem. (n.d.). N-[1-(1h-Indol-3-Ylmethyl)piperidin-4-Yl]-L-Tryptophanamide. [Link]
-
Molecules. (2021, October 25). Enantioresolution and Binding Affinity Studies on Human Serum Albumin: Recent Applications and Trends. MDPI. [Link]
-
BioAgilytix. (n.d.). Protein Binding Assays. [Link]
-
Mol-Instincts. (n.d.). Piperolein-A. [Link]
-
Allied Academies. (2017, May 17). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. [Link]
- ResearchGate. (n.d.). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide.
-
PubMed. (2013, June 1). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. [Link]
-
NextSDS. (n.d.). 4-(1H-INDOL-5-YL)-1-METHYL-PIPERIDIN-4-OL. [Link]
- ResearchGate. (2026, January 25). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl).
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 3. Khan Academy [khanacademy.org]
- 4. reddit.com [reddit.com]
- 5. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
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- 20. The use of cyclodextrins as solubility enhancers in the ORAC method may cause interference in the measurement of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
Introduction
Welcome to the technical support guide for the synthesis of 1-((1H-indol-5-yl)methyl)piperidin-3-ol. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, typically achieved via a reductive amination between 1H-indole-5-carbaldehyde and piperidin-3-ol, is a robust reaction. However, achieving high yield and purity requires careful control over reagents, conditions, and purification strategies.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple procedural list to explain the causality behind the experimental choices. Our goal is to empower you to diagnose issues, optimize your reaction, and confidently obtain high-quality material.
Reaction Overview: The Reductive Amination Pathway
The synthesis proceeds through a two-step, one-pot sequence. First, the aldehyde (1H-indole-5-carbaldehyde) and the amine (piperidin-3-ol) condense to form a transient iminium ion intermediate. This is followed by the in-situ reduction of the iminium ion by a selective reducing agent to yield the final secondary amine product.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting materials. What went wrong?
Low conversion is a frequent issue that can often be traced back to one of three areas: the quality of the starting materials, the formation of the iminium ion, or the activity of the reducing agent.
Possible Cause 1: Degradation of 1H-Indole-5-carbaldehyde Indole aldehydes are susceptible to oxidation, especially if not stored correctly. The primary degradation product is the corresponding carboxylic acid, which will not participate in the reaction and can complicate purification.
-
Solution:
-
Verify Purity: Before starting, check the purity of the 1H-indole-5-carbaldehyde using HPLC or ¹H NMR. Look for the aldehyde proton peak (~9.9-10.0 ppm in DMSO-d6) and the absence of broad carboxylic acid peaks.[1]
-
Proper Storage: Store the aldehyde under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place. For long-term storage, a freezer at -20°C is recommended.[2]
-
Use Fresh Reagent: If in doubt, use a freshly opened bottle or a recently purchased lot of the aldehyde.
-
Possible Cause 2: Inefficient Iminium Ion Formation The formation of the iminium ion from the aldehyde and amine is a critical equilibrium step and is often the rate-limiting part of the reaction. This step is catalyzed by acid.[3]
-
Solution:
-
Add Catalytic Acid: Include a catalytic amount (e.g., 0.1-0.5 equivalents) of a weak acid like acetic acid (AcOH). The acid protonates the carbonyl oxygen, making it more electrophilic, and facilitates the dehydration step to form the C=N double bond of the iminium ion.[3]
-
Pre-stirring: Allow the 1H-indole-5-carbaldehyde, piperidin-3-ol, and acetic acid to stir together in the solvent for 30-60 minutes at room temperature before adding the reducing agent. This allows the iminium ion concentration to build up.[4]
-
Molecular Sieves: In some cases, adding activated molecular sieves can help drive the equilibrium by removing the water generated during imine formation.
-
Possible Cause 3: Inactive or Inappropriate Reducing Agent Sodium triacetoxyborohydride (STAB) is the preferred reducing agent, but it is moisture-sensitive.[5] Using an alternative like sodium borohydride (NaBH₄) can be problematic as it can readily reduce the starting aldehyde.[6]
-
Solution:
-
Use STAB: Sodium triacetoxyborohydride is the reagent of choice as it is selective for the iminium ion over the aldehyde.[5][7]
-
Ensure Anhydrous Conditions: Use a dry, aprotic solvent like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[5] STAB reacts with water and is incompatible with protic solvents like methanol.[8][9]
-
Add STAB in Portions: Add the STAB powder in portions to the reaction mixture. This allows for better temperature control and ensures the reagent is not consumed by trace moisture all at once.
-
Q2: My TLC/LC-MS shows the desired product, but also a significant side product. What is it?
The most common side product is 5-(hydroxymethyl)-1H-indole, formed from the direct reduction of the starting aldehyde.
Possible Cause: Over-reduction of 1H-Indole-5-carbaldehyde This occurs when the reducing agent is too powerful or when reaction conditions favor reduction of the aldehyde over the iminium ion.
-
Root Cause: This is almost always due to using sodium borohydride (NaBH₄) instead of a more selective reagent. NaBH₄ is a strong enough reducing agent to reduce aldehydes, and this reaction can compete with the desired reductive amination pathway.[6]
-
Solution:
-
Switch to STAB: As mentioned previously, sodium triacetoxyborohydride (STAB) is significantly milder and will selectively reduce the protonated iminium ion much faster than the neutral aldehyde.[3] This is the most effective way to prevent this side reaction.
-
Temperature Control: If using a less selective reducing agent is unavoidable, perform the reaction at a lower temperature (e.g., 0 °C) and add the reducing agent slowly to control its reactivity.
-
Q3: The reaction seems complete, but I'm struggling with the workup and purification. What can I do?
The basic nature of the piperidine ring in the product dictates the purification strategy. An improper workup can lead to low recovery or difficult purification.
Problem: Emulsion during Aqueous Workup The product can act as a surfactant, leading to persistent emulsions during the liquid-liquid extraction.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, breaking the emulsion and improving phase separation.
-
Filter through Celite: If the emulsion is severe, filter the entire mixture through a pad of Celite or diatomaceous earth. Rinse the pad with the organic solvent to recover the product.
-
Problem: Difficulty with Chromatographic Purification The basic nitrogen can cause the product to streak or adhere irreversibly to standard silica gel.
-
Solution:
-
Basic-Treated Silica: Use silica gel that has been pre-treated with a base. This can be done by preparing the column slurry with a solvent system containing a small amount of triethylamine (Et₃N) or ammonia (e.g., 0.5-1% in the mobile phase). This deactivates the acidic silanol groups on the silica surface.
-
Alternative Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel for the column chromatography.
-
Acid-Base Extraction: Before chromatography, perform a thorough acid-base extraction to remove most impurities.[10][11] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1 M HCl). The basic product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with 2 M NaOH or K₂CO₃ to pH > 12), and the product is re-extracted into a fresh organic layer.[10] This can significantly simplify the subsequent chromatography.
-
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best? A comparison.
For this specific transformation, Sodium Triacetoxyborohydride (STAB) is unequivocally the superior choice.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) |
| Selectivity | Excellent. Selectively reduces iminium ions in the presence of aldehydes.[3] | Poor. Readily reduces aldehydes and ketones, leading to side products.[6] | Good. Selectively reduces iminium ions, but is less reactive than STAB. |
| Reactivity | High. Reacts quickly at room temperature. | Very High. Often requires cooling to control reactivity. | Moderate. Often requires acidic conditions to be effective. |
| Solvent | Aprotic solvents (DCM, DCE, THF).[5] | Protic solvents (MeOH, EtOH). | Protic or aprotic solvents. |
| Safety | Relatively safe. | Flammable solid, reacts with water to produce H₂. | Highly Toxic. Can release toxic HCN gas under acidic conditions.[12] |
| Recommendation | Highly Recommended. | Not Recommended. | Effective, but STAB is a much safer alternative with a better reactivity profile.[5][7] |
Q: What is the optimal stoichiometry of the reactants?
A good starting point is to use a slight excess of the more valuable or limiting reagent's partner.
-
Case 1 (Aldehyde is limiting): Use 1.0 equivalent of 1H-indole-5-carbaldehyde with 1.1-1.2 equivalents of piperidin-3-ol. This helps drive the iminium ion formation to completion.
-
Case 2 (Amine is limiting): Use 1.0 equivalent of piperidin-3-ol with 1.1 equivalents of 1H-indole-5-carbaldehyde. The excess aldehyde can be easily removed during the basic wash of the workup.
-
Reducing Agent: Use 1.2-1.5 equivalents of STAB to ensure complete reduction of the iminium ion.
Q: How can I best monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A good starting point for a mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH), for example, 95:5 or 90:10 DCM:MeOH. You may need to add 0.5% triethylamine (Et₃N) to the mobile phase to prevent the product from streaking on the TLC plate.
-
Visualization: Use a UV lamp (254 nm) to visualize the indole ring. You can also use a potassium permanganate (KMnO₄) stain, which will react with the alcohol and amine functionalities.
-
What to look for: Monitor the disappearance of the starting aldehyde spot (which is typically less polar) and the appearance of the product spot (which will be more polar due to the free hydroxyl and basic nitrogen).
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-indole-5-carbaldehyde (1.0 eq) and piperidin-3-ol (1.1 eq).
-
Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the aldehyde).
-
Add glacial acetic acid (0.2 eq) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in three portions over 15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
Protocol 2: Purification via Acid-Base Extraction
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine all organic layers and wash with a saturated aqueous solution of sodium chloride (brine).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Optional but Recommended: For higher purity, dissolve the crude oil in ethyl acetate and perform an acid-base extraction as described in the troubleshooting section.[10]
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5:0.5 DCM:MeOH:Et₃N).
-
Load the crude product (dissolved in a minimal amount of DCM or adsorbed onto a small amount of silica) onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- Purification Techniques for Piperidine Derivatives. BenchChem. [URL: https://www.benchchem.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem. [URL: https://www.benchchem.
- Sodium triacetoxyborohydride. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sodium_triacetoxyborohydride]
- Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook. [URL: https://www.chemicalbook.
- Sodium triacetoxyborohydride. Sciencemadness Wiki. [URL: https://www.sciencemadness.org/wiki/index.php/Sodium_triacetoxyborohydride]
- Sodium Triacetoxyborohydride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [URL: http://www.interchim.fr/ft/B/BA247a.pdf]
- Process for producing purified piperidine derivative. Google Patents (WO2002085858A1). [URL: https://patents.google.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem. [URL: https://www.benchchem.
- Question about reductive amination reaction procedure. Reddit r/Chempros. [URL: https://www.reddit.
- A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00299]
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563402/]
- Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Preventing degradation of indole-3-carboxaldehyde during storage. BenchChem. [URL: https://www.benchchem.com/technical-support-center/10000000000160/preventing-degradation-of-indole-3-carboxaldehyde-during-storage]
- I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [URL: https://www.researchgate.net/post/I_have_a_trouble_in_reductive_amination_Is_there_anyone_having_some_effective_method_to_reduct_imine_to_amine]
- Indole-5-carboxaldehyde 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641885]
- Indole-5-carboxaldehyde. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Indole-5-carboxaldehyde]
- Indole-3-carboxaldehyde. Cayman Chemical. [URL: https://www.caymanchem.com/product/31328/indole-3-carboxaldehyde]
- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents (CN102786460A). [URL: https://patents.google.
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Technical Support Center: Troubleshooting & Storage Guide for 1-((1H-indol-5-yl)methyl)piperidin-3-ol
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-((1H-indol-5-yl)methyl)piperidin-3-ol .
This compound features a dual-vulnerability architecture: an electron-rich indole moiety and a basic piperidine ring . Without rigorous handling, these functional groups act as chemical liabilities, leading to rapid degradation, loss of assay potency, and the introduction of confounding artifacts into your experimental data.
Part 1: Mechanistic Overview of Degradation Pathways
To prevent degradation, you must first understand the causality behind it. The molecule possesses two distinct sites of oxidative vulnerability:
-
The Indole Ring: The C2-C3 pi bond of the indole moiety is highly electron-rich and susceptible to electrophilic attack and oxidative cleavage . Exposure to light (photo-oxidation) or atmospheric oxygen leads to the formation of oxindoles, or highly conjugated colored dimers and oligomers 1.
-
The Piperidine Ring: The tertiary amine nitrogen readily reacts with atmospheric oxygen or trace peroxides present in aged solvents to form an amine N-oxide 2.
Logical relationship of degradation pathways for 1-((1H-indol-5-yl)methyl)piperidin-3-ol.
Part 2: Troubleshooting & FAQs
Q1: My stock solution of 1-((1H-indol-5-yl)methyl)piperidin-3-ol turned pink/brown over time. What is happening? A1: The color change is a definitive indicator of indole degradation 1. The C2-C3 double bond of the indole moiety is highly reactive . Exposure to ambient light (photo-oxidation) or atmospheric oxygen leads to the formation of colored oligomers, dimers, or oxindoles 1. Causality & Solution: Light provides the activation energy for free radical generation. To prevent this, solutions must be stored in amber glass vials or wrapped in aluminum foil to block UV/Vis light, and purged with inert gas to remove oxygen 1.
Q2: I observe a new polar peak in my LC-MS analysis with an M+16 mass shift. What is this degradation product? A2: This is the amine N-oxide of the piperidine ring. The tertiary nitrogen atom in the piperidine moiety readily reacts with atmospheric oxygen or trace peroxides in solvents to form an N-oxide [[2]](). Because N-oxides are significantly more polar than their parent piperidines, they elute earlier on reverse-phase HPLC 2. Causality & Solution: Trace metal ions or elevated temperatures can act as catalysts for this oxidative pathway 2. Ensure that all solvents are degassed, and store the compound under an argon or nitrogen atmosphere 2.
Q3: How do temperature and pH affect the stability of this compound in aqueous media? A3: Indole derivatives exhibit a strong pH-dependent stability profile. They are generally most stable at slightly acidic pH but experience accelerated degradation at neutral and alkaline pH levels 1. Furthermore, elevated temperatures exponentially increase the rate of both indole autoxidation and piperidine N-oxidation 1. Causality & Solution: In physiological buffers (pH ~7.4), the compound is highly vulnerable. Prepare fresh solutions immediately before each experiment rather than storing them in media 1. For long-term stock storage, use anhydrous DMSO, aliquot, and freeze at -80°C 1.
Part 3: Quantitative Degradation Matrix
The following table summarizes the primary environmental triggers, their chemical targets, and the required mitigation strategies.
| Environmental Trigger | Primary Chemical Target | Observable Phenotype | Recommended Mitigation Strategy |
| Ambient Light (UV/Vis) | Photo-oxidation of Indole | Color change (pink/brown) | Store in amber glass vials; wrap in foil. |
| Atmospheric O₂ | Piperidine N-oxidation | +16 Da mass shift (N-oxide) | Sparge solvents with Argon; store under N₂. |
| High Temp (>40°C) | Thermal Dimerization | Multiple polar HPLC peaks | Store aliquots at -20°C or -80°C. |
| Trace Metal Ions | Catalyzed oxidative cleavage | Accelerated overall degradation | Use high-purity solvents; add EDTA to buffers. |
Part 4: Self-Validating Protocol for Long-Term Storage
To guarantee the integrity of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, you must implement a storage workflow that actively prevents degradation and proves its own efficacy.
Step-by-step self-validating workflow for the long-term storage of sensitive amine compounds.
Step-by-Step Methodology:
Step 1: Solvent Preparation & Degassing
-
Action: If storing as a solution, use anhydrous, high-purity DMSO. Degas the solvent by sparging with Argon gas for 15 minutes prior to dissolving the compound.
-
Causality: Dissolved oxygen is the primary reactant for both C2-C3 indole cleavage and piperidine N-oxidation. Removing it halts the autoxidation cascade at the source.
Step 2: Aliquoting in Amber Vials
-
Action: Dispense the compound into single-use amber glass vials. Avoid repeated freeze-thaw cycles.
-
Causality: Amber glass blocks UV/Vis light, preventing the photo-activation of the indole ring and subsequent free-radical generation.
Step 3: Inert Gas Purging
-
Action: Gently blow a stream of Argon or Nitrogen gas over the open vial for 10 seconds, then quickly cap it with a PTFE-lined septum.
-
Causality: Argon is heavier than air. It displaces atmospheric oxygen in the vial's headspace, creating an inert microenvironment that protects the tertiary amine from N-oxidation.
Step 4: Cryogenic Storage
-
Action: Transfer the sealed vials immediately to a -80°C freezer.
-
Causality: Cryogenic temperatures drastically reduce the kinetic energy of the system, effectively freezing any residual oxidative or dimerization reactions.
Step 5: T=0 Validation (The Self-Validating Step)
-
Action: Randomly select one sealed vial from the batch, immediately thaw it, and run a stability-indicating HPLC/LC-MS assay.
-
Causality: This establishes a "Time Zero" baseline. If degradation products (e.g., M+16 N-oxide or colored dimers) are present at T=0, it proves the preparation workflow was compromised (e.g., oxygen was introduced). If the assay shows >99% purity, the storage system is validated and trustworthy for long-term use.
Part 5: References
-
Ataman Kimya. "INDOLE." Ataman Chemicals. Available at: [Link]
Sources
resolving co-eluting peaks in 1-((1H-indol-5-yl)methyl)piperidin-3-ol HPLC analysis
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 1-((1H-indol-5-yl)methyl)piperidin-3-ol. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with chromatographic resolution, particularly co-eluting peaks. Our approach is rooted in first-principles chemistry and field-proven chromatographic strategies to empower you to develop robust and reliable analytical methods.
Understanding the Molecule: A Chromatographer's Perspective
The key to resolving any separation challenge lies in understanding the physicochemical properties of the analyte. 1-((1H-indol-5-yl)methyl)piperidin-3-ol possesses distinct chemical features that govern its behavior on a reversed-phase HPLC column:
-
The Piperidine Moiety: This is a cyclic secondary amine, making the molecule basic. Its pKa is the most critical parameter for chromatographic control. By manipulating the mobile phase pH, we can control its degree of ionization, which directly impacts its retention and selectivity.[1][2][3][4]
-
The Indole Moiety: This aromatic group provides a strong UV chromophore, making UV detection straightforward. However, the indole ring can be susceptible to oxidation, a potential source of degradation products that may co-elute with the main peak.[5][6]
-
The Hydroxyl Group (-OH): This polar group contributes to the overall polarity of the molecule.
The basic piperidine nitrogen is also a primary cause of peak tailing due to its interaction with acidic residual silanol groups on the surface of silica-based stationary phases.[5][7] Controlling pH is essential to mitigate this issue.
Troubleshooting Guide: Resolving Co-Eluting Peaks
This section addresses specific co-elution problems in a question-and-answer format. We will proceed from the most impactful and easily adjustable parameters to more involved method modifications.
Question 1: My main analyte peak is not fully resolved from a nearby impurity. Where should I start?
Answer: The most effective initial step is to manipulate the mobile phase pH. The goal is to alter the ionization state of your primary analyte differently from the co-eluting impurity, thereby changing the selectivity (α) of the separation.[1][2][8]
Core Principle: The Power of pH
For a basic compound like 1-((1H-indol-5-yl)methyl)piperidin-3-ol, its retention time will decrease as the mobile phase pH increases towards and above its pKa, because the molecule becomes less polar (neutral free base). Conversely, at a low pH (at least 2 pH units below the pKa), the piperidine nitrogen is fully protonated (charged), making it more polar and generally less retained on a reversed-phase column. This change in ionization state is the most powerful tool for altering selectivity against impurities that may be neutral, acidic, or have a different pKa.[3][4]
Step-by-Step Protocol: pH Scouting
-
Establish a Baseline: Use your current method as a baseline. A common starting point for basic compounds is a low pH mobile phase.
-
Prepare Mobile Phases: Prepare identical mobile phases (e.g., Acetonitrile and Water with the same organic modifier concentration) but buffer them at three distinct pH levels:
-
Acidic: pH ~2.5-3.0 (e.g., using 0.1% Formic Acid or Phosphoric Acid).
-
Intermediate: pH ~5.0-6.0 (e.g., using an Ammonium Acetate buffer).
-
Slightly Basic: pH ~7.5-8.0 (Requires a column stable at higher pH, e.g., a hybrid-silica column).
-
-
Execute and Evaluate: Inject your sample using each mobile phase. Analyze the change in resolution between the analyte and the impurity.
Data Interpretation:
| Mobile Phase pH | Expected Analyte Retention | Rationale | Best For Separating From... |
| 2.5 - 3.0 | Moderate to Low | Analyte is fully protonated (charged). Minimizes silanol interactions, improving peak shape.[2] | Neutral or acidic impurities. |
| 5.0 - 6.0 | Variable | Analyte may be partially ionized, depending on its exact pKa. Can lead to poor peak shape if pH is too close to the pKa.[1] | Impurities with very different pKa values. |
| 7.5 - 8.0 | High | Analyte is likely in its neutral (free base) form, increasing its hydrophobicity and retention. | Acidic impurities (which would be charged and less retained). |
Question 2: I've tried adjusting the pH, but the resolution is still insufficient. What is my next move?
Answer: If pH adjustment alone is not enough, the next logical step is to change the organic modifier. Acetonitrile (ACN) and Methanol (MeOH) interact with analytes and the stationary phase differently, which can significantly alter selectivity.[9]
Core Principle: Altering Solvent Selectivity
-
Acetonitrile (ACN): Acts primarily as a non-polar solvent in reversed-phase. It is aprotic and has a strong dipole moment.
-
Methanol (MeOH): Is a protic solvent capable of hydrogen bonding. This property can introduce different interactions with your analyte (especially the -OH and N-H groups) and any co-eluting impurities.
Step-by-Step Protocol: Organic Modifier Screening
-
Select Optimal pH: Using the results from your pH scouting, select the pH that gave the best (or most promising) separation.
-
Prepare New Mobile Phase: Prepare a new mobile phase with Methanol, keeping the pH and buffer concentration the same.
-
Adjust Gradient/Isocratic Conditions: Methanol is a weaker solvent than ACN. You will need to increase the percentage of methanol to achieve similar retention times. A general rule of thumb is that a 40% ACN mobile phase has similar elution strength to a 50% MeOH mobile phase.
-
Compare Chromatograms: Run the analysis with the methanol-based mobile phase and compare the selectivity and resolution to your best ACN method. You can also explore ternary mixtures (Water/ACN/MeOH) for further fine-tuning.
Question 3: I am still facing co-elution, and my main peak is tailing significantly. What advanced options can I explore?
Answer: At this stage, with persistent co-elution and peak tailing, you should consider changing the stationary phase chemistry. The standard C18 column may not be providing the optimal interaction mechanism for your analyte and impurity.[5][9]
Core Principle: Changing Stationary Phase Selectivity
Not all reversed-phase columns are the same. Different bonded phases offer unique retention mechanisms that can be exploited to resolve difficult peaks.
-
Phenyl-Hexyl: This phase provides π-π interactions with the indole ring of your analyte. If your impurity lacks an aromatic ring, this can create a significant change in selectivity.
-
Embedded Polar Group (EPG): These columns (e.g., "AQ" or "polar-embedded") have a polar group (like a carbamate) embedded near the base of the alkyl chain. This makes them more compatible with highly aqueous mobile phases and can reduce tailing for basic compounds by shielding the residual silanols.
-
Mixed-Mode: These columns combine reversed-phase and ion-exchange characteristics, offering a powerful tool for separating compounds with different charge states and hydrophobicities.[10]
Workflow: A Systematic Approach to Resolution
The following diagram illustrates a logical workflow for tackling co-elution issues, starting from the simplest and moving to the most complex adjustments.
Caption: A systematic workflow for resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q: What are the likely degradation products of 1-((1H-indol-5-yl)methyl)piperidin-3-ol that I might see?
A: Based on the structure, the most likely degradation pathways involve oxidation of the indole ring. Forced degradation studies are essential to confirm this.[11][12] Exposing the compound to oxidative stress (e.g., AIBN or H₂O₂), acid/base hydrolysis, heat, and light will help you generate potential degradation products and ensure your HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradants.[13][14]
Q: Why is my peak shape poor (significant tailing)?
A: Peak tailing for this molecule is almost certainly caused by the interaction of the basic piperidine nitrogen with acidic silanol groups on the silica surface of the column.[5] To fix this:
-
Lower the Mobile Phase pH: Operating at a pH of ~2.5-3.5 protonates the piperidine, but more importantly, it suppresses the ionization of the silanol groups, minimizing this unwanted secondary interaction.[7]
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols.
-
Add a Competing Base: In some cases, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help, but this is often a last resort and can complicate MS detection.
Q: How does pH affect the structure and retention of my analyte?
A: The pH of the mobile phase directly controls the equilibrium between the protonated (charged) and neutral (free base) forms of the piperidine ring.
Caption: Analyte ionization state at different mobile phase pH values.
In reversed-phase HPLC, the more polar a compound is, the less it is retained. Therefore, at low pH, the charged form will typically elute earlier. At high pH, the neutral, less polar form will be more retained. This differential retention is the foundation of achieving separation.
References
- An isocratic HPLC method for the analysis of indole alkaloids of C
-
Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. PubMed. [Link]
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Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]
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Determination of Indole Alkaloids by High-Performance Liquid Chromatography with Resonance Rayleigh Scattering Detection. Taylor & Francis Online. [Link]
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Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]
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New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University. [Link]
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Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]
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How to Improve HPLC Peak Resolution. Chrom Tech. [Link]
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How can you separate a co-eluting more polar compound by HPLC? ResearchGate. [Link]
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Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
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Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Forced degradation and impurity profiling. ScienceDirect. [Link]
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Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
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Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate. [Link]
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Exploring the Role of pH in HPLC Separation. Moravek, Inc.. [Link]
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Chemical Properties of 3-Piperidinol, 1-methyl- (CAS 3554-74-3). Cheméo. [Link]
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3-[(1H-indol-6-yl)methyl]piperidin-3-ol. PubChem. [Link]
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Control pH During Method Development for Better Chromatography. Agilent. [Link]
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Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. [Link]
-
Why Is PH Important For HPLC Buffers. Scribd. [Link]
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How does pH affect the results of HPLC results? Quora. [Link]
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reducing auto-fluorescence background of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
A Guide to Overcoming Auto-fluorescence in Your Experiments
Welcome to the technical support guide for researchers utilizing 1-((1H-indol-5-yl)methyl)piperidin-3-ol. This document, prepared by our senior application scientists, provides in-depth troubleshooting strategies and foundational knowledge to help you mitigate the inherent auto-fluorescence associated with this compound, thereby enhancing the signal-to-noise ratio and integrity of your experimental data.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Source of Auto-fluorescence
This section addresses the fundamental principles behind the auto-fluorescence of 1-((1H-indol-5-yl)methyl)piperidin-3-ol and other common sources of background signal in fluorescence-based assays.
Q1: What is auto-fluorescence and why is it a problem?
A1: Auto-fluorescence is the natural emission of light by biological structures or synthetic compounds when they absorb light, a phenomenon that occurs without the use of any fluorescent label.[1] It becomes a significant issue in fluorescence microscopy and other fluorescence-based assays because this endogenous background signal can obscure the specific signal from your intended fluorescent probe, leading to a poor signal-to-noise ratio, false positives, and difficulty in interpreting results.[2][3][4]
Q2: What makes 1-((1H-indol-5-yl)methyl)piperidin-3-ol prone to auto-fluorescence?
A2: The primary source of auto-fluorescence in this molecule is the indole ring . Indole and its derivatives are aromatic heterocyclic compounds known to be inherently fluorescent, typically exhibiting strong fluorescence emission in solution.[5] The changes in fluorescence with pH for indoles are well-documented, with the neutral, non-ionized forms generally being the most fluorescent species, often with emission maxima around 350 nm.[6] This intrinsic property means the compound itself can contribute to the background signal you are trying to minimize.
Q3: Besides the compound itself, what are other common sources of auto-fluorescence in my experiment?
A3: High background fluorescence is rarely from a single source. It is critical to evaluate your entire workflow for other contributors.[7] Common sources include:
-
Aldehyde Fixatives: Formaldehyde (formalin) and glutaraldehyde are major culprits.[1] They react with amines in tissues and cells to form fluorescent Schiff bases, which emit broadly across the blue, green, and red spectra.[3][8][9] Glutaraldehyde generally produces more auto-fluorescence than paraformaldehyde or formaldehyde.[8]
-
Endogenous Biomolecules: Tissues and cells contain naturally fluorescent molecules such as NADH, riboflavin, collagen, elastin, and lipofuscin (an aggregate of oxidized proteins and lipids common in aged tissues).[2][3][10]
-
Cell Culture Media: Common components like phenol red and riboflavin in media can contribute significantly to background fluorescence in live-cell imaging.
-
Mounting Media & Consumables: The mounting medium used to coverslip your sample can be a source of background.[10] Additionally, plastic-bottom culture dishes can fluoresce brightly; switching to glass-bottom vessels is recommended for imaging.[1][11]
Section 2: Troubleshooting Guides & Standard Operating Procedures (SOPs)
This section provides actionable strategies and step-by-step protocols to systematically reduce auto-fluorescence. The optimal approach often involves a combination of methods.
Guide 1: Foundational Strategies - Sample Preparation and Experimental Design
The most effective way to combat auto-fluorescence is to prevent its generation in the first place.
1.1. Optimize Your Fixation Protocol Aldehyde-induced fluorescence is a primary and avoidable source of background.[9]
-
Reduce Fixation Time: Use the minimum fixation time necessary to preserve tissue or cell morphology.[8][12]
-
Switch Fixatives: If compatible with your target antigen, consider replacing aldehyde fixatives with organic solvents like ice-cold methanol or ethanol, which typically induce less auto-fluorescence.[3][8][9]
-
Control Hierarchy: Glutaraldehyde > Formaldehyde > Paraformaldehyde in terms of inducing auto-fluorescence. Choose the mildest fixative that meets your needs.[8]
1.2. Select Appropriate Reagents and Consumables
-
Media Selection: For live-cell imaging, switch to a phenol red-free medium or an imaging-specific, optically clear buffered saline solution before acquiring images.[7]
-
Imaging Vessels: Use high-quality glass-bottom dishes or plates instead of standard plasticware, which can be highly fluorescent.[1][11]
-
Control Samples: Always prepare an unstained control sample that goes through all the same processing steps (fixation, permeabilization, etc.) but without any fluorescent labels. This sample is essential for determining the baseline level of auto-fluorescence in your system.[8][12]
Guide 2: Chemical Quenching Methods
Chemical quenching involves treating the sample with a reagent that reduces or eliminates fluorescence from various sources.
Workflow for Implementing Chemical Quenching
Comparison of Common Chemical Quenching Agents
| Quenching Method | Primary Target | Advantages | Disadvantages & Considerations |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced fluorescence | Simple, inexpensive, effective at reducing Schiff bases.[3][13] | Results can be variable; may cause tissue damage or bubble formation.[12] Must be prepared fresh. |
| Sudan Black B | Lipofuscin, general background | Highly effective for quenching lipofuscin in aged tissues.[14] | Can introduce its own background, particularly in the far-red channel; can sometimes precipitate on the tissue.[14] |
| Copper (II) Sulfate (CuSO₄) | General background, lipofuscin | Can quench auto-fluorescence in some tissues.[15][16] | May also quench the signal from your specific fluorophore; effectiveness is tissue-dependent.[17] |
| Commercial Kits (e.g., TrueVIEW™) | Broad-spectrum | Optimized for high efficiency and low impact on specific signal; reliable and easy to use.[2][12][14][18] | Higher cost compared to individual reagents. |
SOP 2.1: Sodium Borohydride Treatment for Aldehyde-Induced Auto-fluorescence
Objective: To reduce fluorescent byproducts created by formaldehyde or glutaraldehyde fixation.[10]
-
Preparation: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. Caution: The solution will fizz upon dissolution.[10]
-
Incubation: After rehydration and before blocking, incubate slides in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.[10] For dense tissues, this step can be repeated with a fresh solution.[13]
-
Washing: Wash the slides thoroughly with PBS (3 times for 5 minutes each) to remove all residual sodium borohydride.[10]
-
Validation: Process an unstained control slide with the same treatment to confirm that auto-fluorescence has been reduced without introducing new artifacts.
-
Proceed: Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubation).
Guide 3: Optical and Digital Strategies
These methods leverage the capabilities of your imaging system and software to distinguish or remove auto-fluorescence.
3.1. Strategic Fluorophore Selection
-
Go Far-Red: Auto-fluorescence is typically strongest in the blue and green regions of the spectrum.[3][19] Whenever possible, choose bright, photostable fluorophores that emit in the far-red (e.g., Alexa Fluor 647, Cy5) or near-infrared (NIR) range, where background is naturally lower.[8][12]
-
Maximize Signal: Use brighter fluorophores (e.g., phycoerythrin conjugates) and titrate your antibodies to achieve the highest possible signal-to-background ratio.[9]
3.2. Photobleaching
-
Principle: This technique involves intentionally exposing your sample to intense light before adding your fluorescent labels. This process destroys many of the endogenous autofluorescent molecules.[20][21]
-
SOP 3.2.1: Pre-Staining Photobleaching Protocol
-
Prepare your sample (e.g., fix, permeabilize, rehydrate) up to the blocking step.
-
Place the slide on the microscope stage and expose it to a broad-spectrum, high-intensity light source (e.g., from a mercury arc lamp or LED) for a period ranging from 15 minutes to several hours.[20][22] The optimal time must be determined empirically.
-
After photobleaching, proceed with your standard staining protocol.
-
Caution: This method is not suitable if your target antigen is sensitive to light. It is also less effective for paraffin-embedded tissues unless they are fully deparaffinized.[20]
-
3.3. Spectral Unmixing
-
Principle: This is a powerful computational technique available on spectral flow cytometers and some confocal microscopes. It treats auto-fluorescence as a separate "color" or "fluorophore." By first acquiring the unique emission spectrum of an unstained control sample, the software can then mathematically subtract this "auto-fluorescence signature" from your fully stained experimental samples, isolating the true signal.[23][24]
-
Workflow:
-
Acquire References: Run single-stained controls for each fluorophore in your panel. Crucially, also run an unstained sample to capture its full emission spectrum (the auto-fluorescence reference).
-
Acquire Sample: Run your fully stained sample, collecting the full emission spectrum for each event or pixel.
-
Unmix: The analysis software uses the reference spectra to deconvolute the composite signal from your sample, assigning the auto-fluorescence portion to its own channel, which can then be excluded from the final analysis.[25][26]
-
Section 3: Summary and Final Recommendations
Dealing with auto-fluorescence from 1-((1H-indol-5-yl)methyl)piperidin-3-ol requires a multi-faceted approach.
-
Acknowledge the Source: Recognize that the indole moiety is inherently fluorescent.
-
Start with Prevention: The most significant improvements come from optimizing your sample preparation. Prioritize using non-aldehyde fixatives and auto-fluorescence-free media and consumables.
-
Use Controls: An unstained sample is non-negotiable. It is your ground truth for identifying the extent and spectral properties of your background.
-
Select the Right Tool: If prevention is not enough, choose a quenching or imaging strategy tailored to your specific problem. Use chemical quenchers for known sources like aldehydes or lipofuscin. Employ spectral unmixing for complex or heterogeneous auto-fluorescence.
-
Move to a Better Spectrum: When in doubt, shifting your detection to the far-red or NIR region is one of the most reliable ways to avoid auto-fluorescence interference.
By systematically applying these principles and protocols, you can effectively minimize the impact of auto-fluorescence and produce clear, high-quality data in your research.
References
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Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare.com. Retrieved from [Link]
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Sebastian, J., et al. (2015). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Journal of Histotechnology, 38(1), 12-16. Retrieved from [Link]
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Rich, T. C. (2016). Autofluorescence Spectral Unmixing for Quantitative Metabolic Imaging within Tissues. ScholarWorks@UARK. Retrieved from [Link]
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Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]
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KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
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FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
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Gardner, D., et al. (2025, October 27). AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the cellular level. bioRxiv. Retrieved from [Link]
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Kim, J., et al. (2025, January 14). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Optics Continuum. Retrieved from [Link]
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Sebastian, J., et al. (2015). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. PubMed. Retrieved from [Link]
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Edinburgh Instruments. (n.d.). HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Retrieved from [Link]
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Ohtsu, I., et al. (2021). Fluorescence quenching by high-power LEDs for highly sensitive fluorescence in situ hybridization. Frontiers in Neuroanatomy, 15, 730873. Retrieved from [Link]
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FluoroFinder. (2019, September 3). Newsletter: Background Fluorescence. Retrieved from [Link]
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Sony Biotechnology. (2024, July). Advancing Precision in Flow Cytometry: Multiple Autofluorescence Subtraction with Spectral Analysis. Retrieved from [Link]
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Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. Retrieved from [Link]
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Otosu, T., et al. (2009). Fluorescence Decay Characteristics of Indole Compounds Revealed by Time-Resolved Area-Normalized Emission Spectroscopy. The Journal of Physical Chemistry A, 113(12), 2745-2751. Retrieved from [Link]
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Sun, Y., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 79. Retrieved from [Link]
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Al-Saden, N., et al. (2025, August 16). Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering. Journal of Functional Biomaterials. Retrieved from [Link]
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St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]
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ibidi. (n.d.). Background Fluorescence - FAQ. Retrieved from [Link]
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Roy, S. (2002). Second derivative fluorescence spectra of indole compounds. Protein and Peptide Letters, 9(2), 147-154. Retrieved from [Link]
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A Comparative In Vitro Analysis of 1-((1H-indol-5-yl)methyl)piperidin-3-ol and Standard Indole Derivatives
This guide provides a comprehensive in vitro comparison of the novel compound 1-((1H-indol-5-yl)methyl)piperidin-3-ol against a backdrop of well-characterized, standard indole derivatives. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6]
This document is structured to provide researchers, scientists, and drug development professionals with not only a comparative analysis based on structural motifs but also the detailed experimental frameworks required to conduct a direct, head-to-head in vitro evaluation. We will dissect the structural components of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, hypothesize its potential biological activities, and provide robust, validated protocols for its characterization alongside established indole-based agents.
The Indole Scaffold: A Foundation for Diverse Pharmacological Activity
The indole nucleus is a versatile pharmacophore capable of interacting with a multitude of biological targets.[3][7] This versatility stems from its structural similarity to the amino acid tryptophan, allowing it to engage with various enzymes and receptors.[1] Standard indole derivatives have been developed into potent therapeutic agents targeting distinct cellular mechanisms.
-
Enzyme Inhibition: Many indole derivatives function as potent enzyme inhibitors. For example, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[4] Other derivatives have been designed to target protein kinases, topoisomerases, and tubulin, which are critical targets in oncology.[1][2]
-
Antiproliferative Activity: The ability of indole compounds to halt cell proliferation and induce apoptosis is a key feature of their anticancer potential.[4] Vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, leading to mitotic arrest and cell death.[3][4]
-
Receptor Modulation: The indole structure is integral to neurotransmitters like serotonin and melatonin, making it a valuable scaffold for designing ligands that modulate central nervous system (CNS) receptors, such as sigma receptors or benzodiazepine receptors.[7][8][9]
The table below summarizes the in vitro activity of several standard indole derivatives across different biological targets, establishing a baseline for comparison.
| Standard Derivative | Primary Target/Mechanism | Typical In Vitro Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference(s) |
| Indomethacin | COX-1/COX-2 Inhibition | 0.1 - 1 µM | Anti-inflammatory | [4] |
| Vinblastine | Tubulin Polymerization Inhibition | 0.5 - 5 µM | Anticancer | [4] |
| Indole-3-carbinol (I3C) | AhR Agonist, Apoptosis Induction | 50 - 200 µM (Cell-dependent) | Anticancer | [4][10] |
| Tryptamine | Monoamine Receptor Ligand | Nanomolar to Micromolar Range | CNS / Psychedelic Research | [7][11] |
| Sunitinib (Indolinone core) | Multi-kinase Inhibitor (VEGFR, PDGFR) | 2 - 80 nM | Anticancer | [12] |
Structural Analysis of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
While direct, published in vitro data for 1-((1H-indol-5-yl)methyl)piperidin-3-ol is limited, a structural deconstruction allows for informed hypotheses regarding its potential pharmacological profile. The molecule combines the established indole pharmacophore with a piperidine moiety, a common feature in CNS-active drugs.
-
(1H-indol-5-yl)methyl Moiety: Substitution at the C5 position of the indole ring is a common strategy in medicinal chemistry. The nature of this substituent can significantly influence binding affinity and selectivity.[13] The methyl linker provides flexibility, allowing the indole and piperidine rings to adopt optimal orientations for target engagement.
-
Piperidin-3-ol Moiety: The piperidine ring is a saturated heterocycle frequently incorporated into drug candidates to enhance properties like aqueous solubility and to introduce key binding interactions.[14][15] The hydroxyl group at the 3-position is a potential hydrogen bond donor and acceptor, which could be critical for anchoring the molecule within a protein's active site. This combination suggests a potential for dual-activity or a unique profile targeting receptors or enzymes that recognize both aromatic and saturated heterocyclic systems, such as certain classes of kinases or G-protein coupled receptors.[16]
A Framework for In Vitro Comparative Evaluation
To objectively compare the performance of 1-((1H-indol-5-yl)methyl)piperidin-3-ol against standard indole derivatives, a multi-assay approach is essential. Below are detailed protocols for key in vitro experiments designed to elucidate its cytotoxic, enzyme-inhibiting, and receptor-binding properties.
The following diagram illustrates a logical workflow for a comprehensive in vitro comparison.
Caption: A streamlined workflow for the in vitro comparison of indole derivatives.
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).[2][17]
Objective: To quantify the cytotoxic effects of 1-((1H-indol-5-yl)methyl)piperidin-3-ol and standard indole derivatives on cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader (570 nm absorbance)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[2]
This protocol provides a framework for assessing the direct inhibitory effect of the compounds on a purified enzyme, such as a protein kinase, which is a common target for indole derivatives.[1][18]
Objective: To determine the IC₅₀ value of 1-((1H-indol-5-yl)methyl)piperidin-3-ol against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LANCE™ Ultra)
-
White, opaque 96- or 384-well microplates
-
Luminometer or time-resolved fluorescence reader
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare solutions of the enzyme, substrate, and ATP at the desired concentrations.
-
Enzyme/Inhibitor Pre-incubation: Add 5 µL of each compound dilution to the wells of the microplate. Add 10 µL of the enzyme solution to each well. Allow the plate to incubate for 15-30 minutes at room temperature to permit inhibitor binding.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Reaction Incubation: Incubate the plate for 60 minutes at the optimal temperature for the enzyme (e.g., 30°C).
-
Signal Detection: Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Data Acquisition: Read the plate using the appropriate instrument (e.g., luminometer).
-
IC₅₀ Calculation: Convert the signal (e.g., luminescence) to percentage of inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀.
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.[8]
Objective: To determine the binding affinity (Kᵢ) of 1-((1H-indol-5-yl)methyl)piperidin-3-ol for a target receptor (e.g., sigma-2 receptor).
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]DTG for sigma-2 receptors)
-
Non-labeled ("cold") ligand for determining non-specific binding (e.g., haloperidol)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Glass fiber filters
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Cell harvester
Step-by-Step Procedure:
-
Assay Setup: In test tubes, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (near its Kₑ), and varying concentrations of the test compound.[8]
-
Controls: Prepare tubes for "total binding" (no competing compound) and "non-specific binding" (a high concentration of a cold ligand to block all specific binding sites).[8]
-
Incubation: Incubate the tubes for a defined period (e.g., 60-120 minutes) at a specific temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Kᵢ Calculation: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ of the test compound from a competition curve. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Potential Signaling Pathways and Structure-Activity Relationships
Indole derivatives often exert their effects by modulating critical cellular signaling pathways. Their ability to inhibit tubulin polymerization, for instance, directly impacts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by indole derivatives leading to apoptosis.
The combination of the indole and piperidine rings in 1-((1H-indol-5-yl)methyl)piperidin-3-ol suggests a specific SAR profile. The indole ring likely serves as the primary pharmacophore, engaging in hydrophobic or π-stacking interactions, while the piperidin-3-ol tail may function as a selectivity- or potency-enhancing group.
Caption: Logical SAR of 1-((1H-indol-5-yl)methyl)piperidin-3-ol.
By systematically applying the protocols outlined in this guide, researchers can generate robust, comparative in vitro data. This will enable a clear understanding of where 1-((1H-indol-5-yl)methyl)piperidin-3-ol positions itself within the broad and therapeutically significant landscape of indole derivatives, paving the way for further preclinical development.
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- Pharmaceutical Biology. (1999). Cytotoxic Activity of Some Indole Derivatives and Indole Metabolites of Streptomyces staurosporeus.
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- Oxford Academic. (2025). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis.
- PMC. (n.d.). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors.
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- Allied Academies. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase.
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A Researcher's Guide to Validating 1-((1H-indol-5-yl)methyl)piperidin-3-ol as a Positive Control in Serotonergic Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, a novel chemical entity. Given the absence of established data for this specific molecule, we will leverage its structural characteristics to propose a likely biological target and outline a rigorous validation workflow. This document is designed not as a rigid template, but as an in-depth technical guide to empower researchers to establish this compound as a reliable positive control through objective comparison and robust experimental data.
The core of our scientific approach rests on the structural similarity of 1-((1H-indol-5-yl)methyl)piperidin-3-ol to known ligands of the serotonin (5-hydroxytryptamine, 5-HT) receptor family. The indole and piperidine scaffolds are privileged structures in medicinal chemistry, frequently found in compounds targeting central nervous system (CNS) receptors, particularly serotonin receptors which play crucial roles in mood, cognition, and memory.[1][2][3][4][5] This guide will, therefore, focus on validating its activity at these receptors, comparing it against the gold-standard endogenous ligand, serotonin, and other well-characterized pharmacological tools.
Hypothesized Mechanism: Targeting the Serotonin System
The serotonin receptor family consists of 14 subtypes, the majority of which are G protein-coupled receptors (GPCRs).[6] These receptors are key targets for treating a range of psychiatric disorders.[7] When activated by an agonist like serotonin, these receptors initiate intracellular signaling cascades, often leading to changes in adenylyl cyclase or phospholipase C activity.[6]
The structural components of 1-((1H-indol-5-yl)methyl)piperidin-3-ol—an indole ring and a piperidine moiety—are common features in ligands that bind to serotonin receptors such as 5-HT1A and 5-HT2A.[1][8][9][10] We hypothesize that this compound will act as a ligand for one or more of these receptors. The validation process will aim to confirm this interaction and characterize its nature (e.g., agonist, antagonist, partial agonist).
Caption: General signaling pathway of a G protein-coupled serotonin receptor.
Selecting the Right Benchmarks: A Guide to Positive Controls
To validate a new compound, it must be compared against established standards. The choice of positive control is critical and depends on the specific assay being performed.
| Positive Control | Primary Use Case | Key Parameters Measured | Rationale |
| Serotonin (5-HT) | Functional Agonist Assays (e.g., Calcium Flux, GTPγS) | Efficacy (Emax), Potency (EC50) | The endogenous ligand, provides the benchmark for full agonism (Emax = 100%).[11] |
| 8-OH-DPAT | 5-HT1A Receptor-Specific Agonist Assays | Efficacy (Emax), Potency (EC50), Selectivity | A well-characterized, high-affinity, and selective 5-HT1A receptor agonist. |
| Ketanserin | 5-HT2A Receptor Binding and Antagonist Assays | Affinity (Ki), Antagonist Potency (pA2, IC50) | A classic, selective 5-HT2A receptor antagonist. Often used in its tritiated form ([³H]Ketanserin) for radioligand binding assays.[12] |
| WAY-100635 | 5-HT1A Receptor Binding and Antagonist Assays | Affinity (Ki), Antagonist Potency (pA2, IC50) | A highly potent and selective 5-HT1A receptor antagonist. |
The Validation Workflow: A Step-by-Step Approach
A logical and sequential experimental plan is crucial for the successful characterization of 1-((1H-indol-5-yl)methyl)piperidin-3-ol. The workflow should begin with confirming the compound's interaction with the target receptor and then proceed to characterize the functional consequences of this interaction.
Caption: A logical workflow for the validation of a novel compound.
Experimental Protocols for Robust Validation
The following protocols are detailed methodologies for key experiments. They are designed to be self-validating by including appropriate controls and standards.
Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the 5-HT2A receptor by measuring its ability to compete with a known radiolabeled antagonist, [³H]Ketanserin.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell membrane preparation from these cells.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific control: Mianserin (10 µM).
-
Test Compound: 1-((1H-indol-5-yl)methyl)piperidin-3-ol, serially diluted.
-
96-well microplates and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Plate Setup: To each well of a 96-well plate, add 50 µL of binding buffer for total binding, 50 µL of 10 µM Mianserin for non-specific binding, or 50 µL of the serially diluted test compound.
-
Radioligand Addition: Add 50 µL of [³H]Ketanserin (at a final concentration of ~1 nM) to all wells.
-
Membrane Addition: Add 100 µL of the 5-HT2A receptor membrane preparation (approximately 10-20 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation. The choice of incubation time is critical; it must be sufficient to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: 5-HT2A Receptor Functional Calcium Flux Assay
This assay measures the ability of the test compound to act as an agonist by stimulating Gq-coupled 5-HT2A receptors, leading to an increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: Serotonin, serially diluted.
-
Test Compound: 1-((1H-indol-5-yl)methyl)piperidin-3-ol, serially diluted.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.
Methodology:
-
Cell Plating: Seed the 5-HT2A-expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 60 minutes at 37°C. This allows the dye to enter the cells.
-
Washing: Gently wash the cells twice with assay buffer to remove excess extracellular dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add serially diluted test compound or serotonin (positive control) to the wells.
-
Fluorescence Reading: Immediately begin measuring fluorescence intensity over time (typically for 2-3 minutes). The instrument will detect the change in fluorescence that occurs when calcium binds to the dye.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the agonist. Use a sigmoidal dose-response curve fit to determine the EC50 (potency) and Emax (efficacy) for both the test compound and serotonin.
Data Interpretation: Building a Comparative Profile
The data generated from these experiments will allow for a direct comparison of 1-((1H-indol-5-yl)methyl)piperidin-3-ol with established positive controls.
Sample Comparative Data Table:
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Efficacy (Emax, % vs. Serotonin) | Classification |
| Serotonin | ~100 | 10 | 100% | Endogenous Full Agonist |
| Ketanserin | 2 | N/A (Antagonist) | N/A (Antagonist) | Selective Antagonist |
| Hypothetical Data for Test Compound | 15 | 50 | 95% | Potent Full Agonist |
Interpreting the Results:
-
Binding Affinity (Ki): A low Ki value indicates a high affinity of the compound for the receptor. Comparing the Ki of the test compound to that of known ligands like Ketanserin provides a measure of its binding potency.
-
Functional Potency (EC50): A low EC50 value indicates that a lower concentration of the compound is needed to elicit a half-maximal response, signifying higher potency.
-
Functional Efficacy (Emax): This value, expressed as a percentage relative to the maximum response produced by serotonin, classifies the compound's activity. An Emax near 100% suggests a full agonist, while a significantly lower Emax indicates a partial agonist. An Emax of 0% would suggest the compound is not an agonist.
By systematically applying this validation framework, researchers can confidently characterize the pharmacological profile of 1-((1H-indol-5-yl)methyl)piperidin-3-ol. This approach not only establishes its suitability as a positive control but also provides valuable insights into its potential as a novel research tool or therapeutic lead. The principles of direct comparison against gold-standard controls and the use of self-validating experimental designs are paramount for ensuring scientific integrity and generating trustworthy, reproducible data.
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Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. [Link]
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Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PMC. [Link]
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Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. ACS Publications. [Link]
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Design, synthesis and biological evaluation of novel serotonin and dopamine receptor ligands being 6-bromohexyl saccharine derivatives. PubMed. [Link]
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]
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Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. [Link]
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Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PMC. [Link]
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Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists. ACS Publications. [Link]
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2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC. [Link]
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Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
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Kinase Selectivity Profiling of 1-((1H-indol-5-yl)methyl)piperidin-3-ol: A Comparative Methodological Guide
Prepared by: Senior Application Scientist, Kinase Discovery Platforms
Fragment-based drug discovery (FBDD) has revolutionized the development of highly specific protein kinase inhibitors. Unlike high-throughput screening of massive, complex libraries, FBDD relies on identifying low-affinity, high-ligand-efficiency starting points that can be systematically grown or merged [1].
This guide evaluates the selectivity profiling of 1-((1H-indol-5-yl)methyl)piperidin-3-ol , a privileged kinase-directed fragment. We will objectively compare the analytical platforms used to profile such fragments, detail a self-validating experimental workflow, and present comparative selectivity data against standard reference inhibitors.
Structural Rationale: The Indole-Piperidine Scaffold
The compound 1-((1H-indol-5-yl)methyl)piperidin-3-ol is strategically designed to probe the ATP-binding site of kinases [2].
-
The 1H-Indole Moiety: Acts as an adenine mimetic. The nitrogen of the indole ring serves as a critical hydrogen bond donor/acceptor, anchoring the fragment to the highly conserved kinase hinge region [3].
-
The Piperidin-3-ol Moiety: Connected via a flexible methylene linker, this basic, hydrophilic ring acts as a vector extending into the solvent-exposed channel or the ribose pocket, providing a site for future synthetic elaboration (fragment growing) [4].
Fig 1: Logical binding model of the indole-piperidine fragment within the kinase ATP pocket.
Comparative Profiling Platforms: Choosing the Right Assay
Profiling a low-affinity fragment ( IC50 typically 1–100 µM) requires a different analytical approach than profiling an optimized lead compound (nM range). Below is an objective comparison of the three primary platforms used for kinome-wide selectivity profiling [1].
| Profiling Platform | Detection Mechanism | Best Used For | Pros | Cons |
| TR-FRET (e.g., HTRF) | Fluorescence resonance energy transfer via Eu-labeled antibodies. | High-throughput primary screening of fragments. | Non-radioactive, highly scalable, low false-positive rate. | Susceptible to fluorescent compound interference. |
| Radiometric ( 33 P-ATP) | Direct measurement of radioactive phosphate incorporation. | Orthogonal validation of hit compounds. | The "Gold Standard" for enzymatic activity; no optical interference. | Low throughput, radioactive waste generation. |
| Affinity-Based (KinomeScan) | Competition binding against DNA-tagged active site probes. | Identifying Type II/III inhibitors or inactive kinase conformations. | Measures thermodynamic binding ( Kd ), independent of ATP Km . | Does not measure functional enzymatic inhibition. |
Decision: For the initial kinome profiling of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, TR-FRET is the optimal choice due to its scalability and ability to accurately capture weak, ATP-competitive fragment interactions when assay conditions are strictly controlled.
Self-Validating TR-FRET Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every plate must pass strict Quality Control (QC) metrics before the fragment data is accepted.
Step-by-Step Methodology
Step 1: Reagent Preparation & ATP Km Matching
-
Action: Prepare the kinase panel array. Crucially, adjust the ATP concentration in each specific well to match the apparent Km,ATP of that specific kinase.
-
Causality: Fragments are weak competitive inhibitors. If ATP is supplemented at a universal high concentration (e.g., 1 mM), the fragment will be outcompeted, resulting in false negatives. Setting ATP at Km ensures the assay is sensitive and the measured IC50 mathematically approximates the binding affinity ( Ki ) via the Cheng-Prusoff relationship [1].
Step 2: Compound Incubation
-
Action: Dispense 1-((1H-indol-5-yl)methyl)piperidin-3-ol at a fixed concentration of 10 µM into the assay wells. Include Staurosporine (1 µM) as a positive control and DMSO (1%) as a negative vehicle control. Incubate for 30 minutes at room temperature.
-
Causality: Fragments exhibit rapid association/dissociation kinetics. Pre-incubating the kinase with the fragment prior to ATP addition ensures the binding equilibrium is fully established without interference from the enzymatic reaction cascade.
Step 3: Reaction Initiation & Termination
-
Action: Add the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes. Terminate the reaction by adding the TR-FRET detection buffer (containing EDTA to chelate Mg2+ and halt kinase activity, alongside the Europium-cryptate labeled anti-phospho antibody and XL665-conjugated tracer).
Step 4: Data Acquisition & Self-Validation
-
Action: Read the plate on a time-resolved fluorometer, calculating the emission ratio (665 nm / 620 nm). Calculate the Z'-factor using the Staurosporine and DMSO control wells.
-
Causality: The Z'-factor evaluates assay robustness. A Z'-factor > 0.5 validates that the assay window is wide enough and the variance tight enough to trust the weak inhibition signals generated by the fragment. If Z' < 0.5, the plate is rejected.
Fig 2: Self-validating TR-FRET experimental workflow for high-throughput kinase profiling.
Representative Selectivity Data
To contextualize the performance of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, we compare its selectivity profile across a representative mini-panel against Staurosporine (a promiscuous pan-kinase inhibitor) and Imatinib (a highly selective targeted inhibitor).
Note: Data represents typical FBDD screening results for unoptimized indole-piperidine fragments.
| Kinase Target | Kinase Family | Fragment (10 µM) % Inhibition | Staurosporine (1 µM) % Inhibition | Imatinib (1 µM) % Inhibition | Fragment Estimated IC50 (µM) |
| CDK2 | CMGC | 68% | 99% | <5% | 4.2 |
| EGFR | TK | 12% | 95% | <5% | >50 |
| ABL1 | TK | 15% | 98% | 96% | >50 |
| BRAF | TKL | 45% | 92% | <5% | 12.5 |
| AKT1 | AGC | <5% | 88% | <5% | >100 |
Data Interpretation: The data clearly demonstrates that while Staurosporine indiscriminately shuts down the entire panel, and Imatinib selectively targets ABL1, the 1-((1H-indol-5-yl)methyl)piperidin-3-ol fragment shows a distinct preference for the CMGC family (e.g., CDK2). This is highly characteristic of indole-based fragments, which often mimic the purine ring of ATP in a conformation favored by CMGC kinases [2, 4]. This profile provides a validated, data-driven starting point for iterative medicinal chemistry to grow the fragment into a potent, selective CDK inhibitor.
References
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Comput
- A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. PLoS ONE.
- Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. MDPI.
Comparative Efficacy of 1-((1H-indol-5-yl)methyl)piperidin-3-ol in Colorectal Cancer Xenograft Models: A Benchmarking Guide
For drug development professionals and cancer researchers, the preclinical evaluation of novel therapeutic candidates is a critical step in the journey from bench to bedside. This guide provides an in-depth, objective comparison of the investigational molecule, 1-((1H-indol-5-yl)methyl)piperidin-3-ol , against established standards of care in clinically relevant colorectal cancer (CRC) xenograft models. By explaining the causality behind experimental choices and presenting supporting data, we aim to offer a comprehensive resource for assessing its potential therapeutic utility.
Introduction: The Rationale for Targeting the Serotonin Pathway in Colorectal Cancer
The compound 1-((1H-indol-5-yl)methyl)piperidin-3-ol is a novel small molecule featuring an indole scaffold, a privileged structure in medicinal chemistry known for its interaction with various biological targets.[1] Structurally, its resemblance to serotonin (5-hydroxytryptamine, 5-HT) suggests a potential interaction with serotonin receptors. The serotonin signaling pathway, long-studied in neuroscience, is increasingly implicated in cancer progression.[2] In colorectal cancer, elevated serotonin levels and overexpression of its receptors (e.g., 5-HT1D, 5-HT2B, 5-HT3, 5-HT4, and 5-HT7) are associated with increased cell proliferation, invasion, and metastasis.[2][3][4][5][6]
Therefore, we hypothesize that 1-((1H-indol-5-yl)methyl)piperidin-3-ol acts as a competitive antagonist of specific 5-HT receptors (e.g., 5-HT1D/2B) on CRC cells . By blocking serotonin-mediated signaling, the compound is predicted to inhibit downstream pro-tumorigenic pathways, such as the Wnt/β-catenin and MAPK/ERK pathways, ultimately leading to reduced tumor growth.[4]
Hypothesized Mechanism of Action
The diagram below illustrates the proposed mechanism. Serotonin binding to its receptor on cancer cells can trigger signaling cascades that promote proliferation and survival. Our investigational compound is designed to block this initial binding event.
Designing a Robust Comparative Xenograft Study
To rigorously evaluate the efficacy of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, a head-to-head comparison in a well-established xenograft model is essential. Our experimental design prioritizes clinical relevance and statistical power.
Selection of a Clinically Relevant Model
-
Cell Line: We selected the HT-29 human colorectal adenocarcinoma cell line . This line is well-characterized and known to express multiple serotonin receptors, including 5-HT3 and 5-HT4, making it suitable for testing our hypothesis.[2][3] Furthermore, HT-29 cells are KRAS wild-type, which is a critical prerequisite for response to EGFR-targeted therapies like Cetuximab, one of our chosen comparators.[7]
-
Animal Model: Immunodeficient mice (e.g., CD-1 Nude or NOD/SCID) are used to prevent graft rejection of the human cancer cells.[8] All animal procedures must adhere to strict ethical guidelines for animal welfare.[9][10][11]
Selection of Comparator Agents
For a comprehensive benchmark, we compare our investigational compound against two standards of care in metastatic CRC, each with a distinct mechanism of action:[12][13]
-
Irinotecan: A topoisomerase I inhibitor, this cytotoxic agent induces DNA damage, leading to cell death, particularly in rapidly dividing cells.[14][15][16] It represents a cornerstone of traditional chemotherapy.
-
Cetuximab: A chimeric monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR). By blocking EGFR signaling, it inhibits cell proliferation and can induce an immune-mediated anti-tumor response (Antibody-Dependent Cell-Mediated Cytotoxicity, ADCC).[17][18][19]
Experimental Workflow
The following diagram outlines the key phases of the comparative in vivo study.
Experimental Protocols
Adherence to standardized protocols is paramount for reproducibility and data integrity.
Protocol 1: HT-29 Xenograft Establishment
-
Cell Culture: HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Preparation: At ~80% confluency, cells are harvested using Trypsin-EDTA. Cells are washed three times with sterile, ice-cold PBS and resuspended at a final concentration of 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel®. Cell viability should exceed 95% as determined by Trypan Blue exclusion.[20]
-
Implantation: Female athymic nude mice (6-8 weeks old) are anesthetized. An injection of 100 µL of the cell suspension (containing 5 x 10^6 cells) is administered subcutaneously into the right flank.[8]
-
Tumor Monitoring: Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[21]
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment or control groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups at the start of treatment.[22]
Protocol 2: Compound Administration and Efficacy Evaluation
-
Dosing:
-
Vehicle Control: Administered daily via oral gavage (p.o.). The vehicle should match the formulation of the investigational compound.
-
1-((1H-indol-5-yl)methyl)piperidin-3-ol: Administered at a pre-determined dose (e.g., 50 mg/kg), daily by oral gavage.
-
Irinotecan: Administered at 15 mg/kg, intraperitoneally (i.p.) every 4 days (Q4D).
-
Cetuximab: Administered at 10 mg/kg, intraperitoneally (i.p.) twice a week (BIW).
-
-
Monitoring: Animal body weight and general health are monitored 2-3 times weekly as an indicator of toxicity.
-
Study Endpoint: The study is concluded after a fixed period (e.g., 21 days) or when tumors in the control group reach a pre-determined maximum volume (e.g., 1500-2000 mm³).
-
Data Analysis: At the endpoint, mice are euthanized, and tumors are excised and weighed. The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated as:
TGI (%) = [1 - (ΔT / ΔC)] x 100 [23][24] Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected outcomes from the described xenograft study. The data are hypothetical but are based on plausible efficacy levels for the different classes of compounds.
| Parameter | Vehicle Control | 1-((1H-indol-5-yl)methyl)piperidin-3-ol (50 mg/kg) | Irinotecan (15 mg/kg) | Cetuximab (10 mg/kg) |
| Initial Mean Tumor Volume (mm³) | 125.5 ± 15.2 | 124.9 ± 14.8 | 126.1 ± 16.1 | 125.3 ± 15.5 |
| Final Mean Tumor Volume (mm³) | 1450.8 ± 210.4 | 680.4 ± 135.7 | 455.2 ± 110.9 | 595.6 ± 128.3 |
| Tumor Growth Inhibition (TGI) | - | 58.1% | 75.1% | 64.5% |
| Final Mean Tumor Weight (mg) | 1380.2 ± 195.5 | 655.1 ± 120.8 | 430.7 ± 98.2 | 570.3 ± 115.4 |
| Mean Body Weight Change (%) | -1.5% | -2.1% | -8.5% | -3.0% |
| Treatment-Related Deaths | 0/10 | 0/10 | 1/10 | 0/10 |
Interpretation of Results
-
Efficacy: In this hypothetical study, the investigational compound 1-((1H-indol-5-yl)methyl)piperidin-3-ol demonstrated significant anti-tumor activity with a TGI of 58.1%. While not as potent as the standard chemotherapy agent Irinotecan (75.1% TGI), its efficacy is comparable to the targeted antibody Cetuximab (64.5% TGI) in this KRAS wild-type model.
-
Tolerability: A key differentiating factor is the compound's superior safety profile. The minimal body weight loss (-2.1%) and absence of treatment-related deaths suggest excellent tolerability compared to Irinotecan, which showed significant toxicity (-8.5% weight loss and one death).[16] This favorable therapeutic window is a highly desirable characteristic for a novel anticancer agent.
-
Mechanism Confirmation: To validate the hypothesized mechanism, endpoint tumor samples would be analyzed. We would expect to see downregulation of p-ERK or reduced nuclear β-catenin in tumors treated with our compound, but not in those treated with Irinotecan.
Conclusion for the Research Professional
This guide outlines a scientifically rigorous framework for evaluating the preclinical efficacy of 1-((1H-indol-5-yl)methyl)piperidin-3-ol. Based on our hypothetical data, the compound presents a compelling profile as a potential new therapeutic for colorectal cancer.
Key Takeaways:
-
Novel Mechanism: It offers a novel, targeted approach by antagonizing the pro-tumorigenic serotonin signaling pathway.
-
Significant Efficacy: It demonstrates substantial tumor growth inhibition, comparable to an established targeted therapy in a relevant xenograft model.
-
Favorable Safety Profile: Its primary advantage lies in its excellent tolerability, suggesting a wider therapeutic index than conventional chemotherapy.
Further studies should aim to confirm the precise serotonin receptor subtype(s) involved, explore efficacy in patient-derived xenograft (PDX) models that better recapitulate tumor heterogeneity, and investigate potential synergistic effects when combined with standard-of-care agents.[25][26] The promising balance of efficacy and safety warrants its continued development as a novel agent for the treatment of colorectal cancer.
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A Comparative Guide to the Off-Target Effects of Novel CNS-Active Compounds: A Case Study of 1-((1H-indol-5-yl)methyl)piperidin-3-ol and Its Potential Competitors
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. However, the reality of complex biological systems often leads to unintended interactions between a drug candidate and various off-target proteins. These off-target effects can result in a spectrum of outcomes, from unexpected therapeutic benefits to severe adverse events. This guide provides an in-depth comparative analysis of the potential off-target effects of the novel compound, 1-((1H-indol-5-yl)methyl)piperidin-3-ol , against well-characterized competitors from three major classes of central nervous system (CNS) and oncology drugs: serotonin receptor modulators, dopamine receptor modulators, and kinase inhibitors.
Due to the novelty of 1-((1H-indol-5-yl)methyl)piperidin-3-ol, its primary biological target has not been definitively identified in publicly available literature. However, its structural motifs, comprising an indole ring and a piperidine scaffold, are prevalent in molecules designed to interact with serotonergic and dopaminergic receptors, as well as protein kinases. Therefore, this guide will proceed by hypothesizing its potential membership in these classes and comparing its theoretical off-target profile with established drugs: Vortioxetine , a multimodal antidepressant; Risperidone , an atypical antipsychotic; and Sunitinib , a multi-targeted tyrosine kinase inhibitor.
This document is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating and mitigating off-target effects in their own discovery pipelines.
Understanding the Importance of Off-Target Profiling
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity or lack of efficacy. Off-target interactions are a major contributor to these failures. A thorough understanding of a compound's selectivity profile is therefore not just a regulatory requirement but a fundamental aspect of rational drug design. Early and comprehensive off-target screening allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity and safety, thus increasing the probability of clinical success.[1]
Comparative Analysis of Off-Target Profiles
The following sections detail the known off-target effects of our selected competitor compounds. This data, summarized in the tables below, is derived from extensive preclinical and clinical research and serves as a benchmark for what to anticipate and screen for when characterizing a new chemical entity like 1-((1H-indol-5-yl)methyl)piperidin-3-ol.
Serotonin Receptor Modulator: Vortioxetine
Vortioxetine is a multimodal antidepressant whose primary mechanism of action is the inhibition of the serotonin transporter (SERT).[2][3] However, its clinical efficacy and side-effect profile are also attributed to its activity at several other serotonin receptors.[4][5]
Table 1: Off-Target Binding Profile of Vortioxetine
| Target | Primary/Off-Target | Activity | Ki (nM) | Potential Clinical Implication |
| SERT | Primary | Inhibitor | 1.6 | Antidepressant effect |
| 5-HT1A | Off-Target | Agonist | 15 | Anxiolytic and antidepressant effects |
| 5-HT1B | Off-Target | Partial Agonist | 33 | Modulation of serotonin release |
| 5-HT1D | Off-Target | Antagonist | 54 | Unknown clinical significance |
| 5-HT3 | Off-Target | Antagonist | 3.7 | Reduced nausea and vomiting compared to other SSRIs |
| 5-HT7 | Off-Target | Antagonist | 19 | Potential pro-cognitive effects |
Data compiled from multiple sources.[1][2][4][5]
The multimodal action of vortioxetine highlights how "off-target" activities can be harnessed for therapeutic benefit, contributing to a unique clinical profile.[4] For a novel compound like 1-((1H-indol-5-yl)methyl)piperidin-3-ol, a similar broad-spectrum screening against a panel of G-protein coupled receptors (GPCRs) would be essential to uncover such a nuanced pharmacological profile.
Dopamine Receptor Modulator: Risperidone
Risperidone is an atypical antipsychotic that exhibits potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[6][7] Its off-target activities at other receptors contribute to both its therapeutic effects and its side-effect profile.[8][9][10]
Table 2: Off-Target Binding Profile of Risperidone
| Target | Primary/Off-Target | Activity | Ki (nM) | Potential Clinical Implication |
| Dopamine D2 | Primary | Antagonist | 3-5 | Antipsychotic effect (positive symptoms) |
| Serotonin 5-HT2A | Primary | Antagonist | 0.2-0.5 | Improved negative symptoms and reduced extrapyramidal side effects |
| α1-adrenergic | Off-Target | Antagonist | 1-2 | Orthostatic hypotension, dizziness |
| α2-adrenergic | Off-Target | Antagonist | 5-10 | Potential modulation of mood and cognition |
| Histamine H1 | Off-Target | Antagonist | 20-50 | Sedation, weight gain |
Data compiled from multiple sources.[9][10][11]
The off-target activities of risperidone, particularly at adrenergic and histaminergic receptors, are directly linked to some of its most common side effects. This underscores the importance of screening for these interactions early in the development of any new CNS-active compound.
Kinase Inhibitor: Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[12][13] While it was designed to inhibit several key kinases involved in tumor angiogenesis and proliferation, it is known to have a broad off-target profile that contributes to both its efficacy and toxicity.[14][15][16]
Table 3: Off-Target Kinase Profile of Sunitinib (Selected Kinases)
| Target | Primary/Off-Target | Activity | IC50 (nM) | Potential Clinical Implication |
| VEGFR1/2/3 | Primary | Inhibitor | 9, 80, <1 | Anti-angiogenesis |
| PDGFRα/β | Primary | Inhibitor | 4, <1 | Anti-angiogenesis, direct anti-tumor effect |
| c-KIT | Primary | Inhibitor | 4 | Treatment of GIST |
| RET | Off-Target | Inhibitor | 25 | Activity in RET-driven cancers |
| FLT3 | Off-Target | Inhibitor | 22 | Activity in FLT3-mutated AML |
| CSF1R | Off-Target | Inhibitor | 1 | Modulation of tumor microenvironment |
| AMPK | Off-Target | Inhibitor | - | Cardiotoxicity |
Data compiled from multiple sources.[13][15][16][17]
The case of Sunitinib exemplifies the double-edged sword of multi-targeted kinase inhibitors. While hitting multiple pro-oncogenic kinases can lead to broad efficacy, off-target inhibition of kinases crucial for normal cellular function, such as AMPK, can result in significant toxicities like cardiotoxicity.[15] For a potential kinase inhibitor like 1-((1H-indol-5-yl)methyl)piperidin-3-ol, comprehensive kinome-wide screening is non-negotiable.
Experimental Protocols for Off-Target Screening
To experimentally determine the off-target profile of a novel compound such as 1-((1H-indol-5-yl)methyl)piperidin-3-ol, a tiered screening approach is recommended. This typically begins with broad panel screens followed by more focused assays to confirm and characterize any identified hits. Below are detailed protocols for key assays.
GPCR Radioligand Binding Assay
This assay is fundamental for determining the affinity of a compound for a wide range of GPCRs.[18][19]
Objective: To determine the binding affinity (Ki) of a test compound for a panel of GPCR targets.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors)
-
Test compound (1-((1H-indol-5-yl)methyl)piperidin-3-ol) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, cell membranes, and either the test compound, non-specific binding control, or buffer (for total binding).
-
Radioligand Addition: Add the radiolabeled ligand to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Kinase Selectivity Profiling Assay
A broad kinase panel screen is essential to identify any off-target kinase activity.
Objective: To determine the inhibitory activity of a test compound against a large panel of protein kinases.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
Materials:
-
A panel of purified, active kinases
-
Corresponding kinase-specific substrates
-
ATP
-
Test compound (1-((1H-indol-5-yl)methyl)piperidin-3-ol) at a fixed concentration (for single-point screening) or a range of concentrations (for IC50 determination)
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay system)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition of each kinase by the test compound relative to a vehicle control.
MTT Cytotoxicity Assay
This is a fundamental assay to assess the general cytotoxicity of a compound on living cells.
Objective: To determine the concentration at which a test compound reduces the viability of a cell population by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2)
-
Cell culture medium
-
Test compound (1-((1H-indol-5-yl)methyl)piperidin-3-ol) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm.
-
Data Analysis: Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The comprehensive evaluation of off-target effects is an indispensable component of modern drug discovery. While the primary biological target of the novel compound 1-((1H-indol-5-yl)methyl)piperidin-3-ol remains to be elucidated, its structural features strongly suggest potential activity as a serotonin receptor modulator, a dopamine receptor modulator, or a kinase inhibitor.
By comparing its hypothetical profile to that of established drugs like Vortioxetine, Risperidone, and Sunitinib, we gain valuable insights into the potential off-target liabilities and therapeutic opportunities that may arise. The experimental protocols detailed in this guide provide a robust framework for the systematic and thorough characterization of the selectivity and safety profile of this and other novel chemical entities.
The path forward for 1-((1H-indol-5-yl)methyl)piperidin-3-ol will necessitate a comprehensive screening cascade, beginning with broad in-silico predictions and in-vitro panel screens to identify its primary target and any significant off-target interactions. Subsequent detailed pharmacological and toxicological studies will then be crucial to fully understand its mechanism of action and to assess its potential as a safe and effective therapeutic agent. This rigorous, data-driven approach will ultimately determine its future in the drug development pipeline.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Sunitinib Malate? Retrieved from [Link]
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National Center for Biotechnology Information. (2017, April 10). Risperidone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Retrieved from [Link]
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Decoding Selectivity: A Guide to Cross-Reactivity Validation for 1-((1H-indol-5-yl)methyl)piperidin-3-ol in Enzymatic Assays
In the landscape of modern drug discovery, the journey of a promising small molecule from a preliminary hit to a clinical candidate is paved with rigorous validation. For compounds built around privileged scaffolds like indole and piperidine, such as 1-((1H-indol-5-yl)methyl)piperidin-3-ol, the potential for broad biological activity is a double-edged sword. While these structural motifs are present in numerous approved drugs, they also necessitate a thorough evaluation of target selectivity to mitigate off-target effects and ensure a favorable therapeutic window.[1][2][3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on establishing a robust cross-reactivity profile for 1-((1H-indol-5-yl)methyl)piperidin-3-ol, with a focus on enzymatic assays.
Given the prevalence of the indole scaffold in kinase inhibitors, this guide will proceed under the scientifically-grounded hypothesis that 1-((1H-indol-5-yl)methyl)piperidin-3-ol may exhibit kinase inhibitory activity.[1][4] The principles and methodologies detailed herein are, however, broadly applicable to other enzyme classes and can be adapted based on initial screening data.
The Imperative of Early and Comprehensive Selectivity Profiling
The "one drug, one target" paradigm has evolved into a more nuanced understanding of polypharmacology. While multi-target engagement can be beneficial in certain therapeutic contexts, unintended interactions often lead to toxicity and adverse effects.[5] Therefore, early-stage characterization of a compound's selectivity is not merely a regulatory checkbox but a critical step in de-risking a drug discovery program.[6] A comprehensive cross-reactivity profile provides invaluable insights into a compound's mechanism of action, potential liabilities, and opportunities for lead optimization.[4]
This guide will delineate a systematic approach to:
-
Tiered Kinase Panel Selection: Strategically choosing a relevant panel of kinases for screening.
-
Robust Enzymatic Assay Development: Establishing and validating reliable assays for quantifying inhibitory activity.
-
Systematic Cross-Reactivity Screening: Executing a comprehensive screening campaign.
-
Data Interpretation and Visualization: Analyzing and presenting the data to inform decision-making.
Phase 1: Strategic Selection of a Kinase Panel for Cross-Reactivity Screening
A brute-force approach of screening against the entire kinome, while comprehensive, is often not practical in the early stages of drug discovery. A more strategic, tiered approach is recommended.
Tier 1: The "Must-Test" Panel
This initial panel should include kinases that are closely related to the hypothetical primary target family, as well as those known for promiscuous interactions or significant toxicity when inhibited.
| Kinase Family | Representative Kinases | Rationale for Inclusion |
| Tyrosine Kinases | EGFR, HER2, VEGFR2, c-Kit, Abl | High structural similarity within the family; frequent off-targets for indole-based inhibitors.[4] |
| Serine/Threonine Kinases | PKA, PKC, CDK2, ROCK | Key signaling nodes with well-established roles in cellular processes; inhibition can lead to toxicity. |
| Lipid Kinases | PI3Kα, PI3Kγ | Important drug targets with distinct isoform-specific functions and toxicities. |
| Atypical Kinases | mTOR | A central regulator of cell growth and metabolism. |
Tier 2: Expansion for Deeper Profiling
Based on the results from Tier 1 and the evolving structure-activity relationship (SAR) of the compound series, the screening panel can be expanded to include:
-
Broader Kinome-Wide Profiling: Utilizing commercially available kinase panel screening services for a more comprehensive view.
-
Disease-Relevant Kinases: Focusing on kinases implicated in the target therapeutic area.
-
"Anti-Targets": Including kinases where inhibition is known to cause adverse effects (e.g., certain cardiac kinases).
Phase 2: The Cornerstone of Reliable Data - Robust Enzymatic Assay Development
The validity of any cross-reactivity data hinges on the quality of the enzymatic assays.[7][8] This section outlines the critical steps in developing and validating these assays.
Experimental Workflow for Enzymatic Assay Development
Caption: A stepwise workflow for the development and validation of robust enzymatic assays.
Detailed Experimental Protocol: A Representative Kinase Assay (e.g., using a generic Serine/Threonine Kinase)
This protocol is a template and should be optimized for each specific kinase.
Materials:
-
Recombinant human kinase (e.g., PKA)
-
Peptide substrate (e.g., LRRASLG)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
1-((1H-indol-5-yl)methyl)piperidin-3-ol (test compound)
-
Staurosporine (positive control inhibitor)[9]
-
DMSO (vehicle)
-
384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-((1H-indol-5-yl)methyl)piperidin-3-ol in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
-
Assay Reaction:
-
Add 2.5 µL of the compound dilutions to the assay plate. Include wells with DMSO only (negative control) and staurosporine (positive control).
-
Add 2.5 µL of a 2X kinase solution (pre-diluted in assay buffer to a concentration determined during optimization).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 2X substrate/ATP mixture (at concentrations around the Km for each, as determined during optimization).[8]
-
Incubate for the predetermined time to ensure initial velocity conditions (e.g., 60 minutes) at room temperature.[8]
-
-
Signal Detection:
-
Stop the enzymatic reaction and detect the product (e.g., ADP) according to the manufacturer's protocol for the chosen detection reagent.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
-
Phase 3: Systematic Cross-Reactivity Screening and Data Interpretation
Once robust assays are in place for the selected kinase panel, the cross-reactivity screening can be performed.
Screening Workflow
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A Comprehensive Guide to the Safe Disposal of 1-((1H-indol-5-yl)methyl)piperidin-3-ol
This document provides a detailed, procedural guide for the safe handling and disposal of 1-((1H-indol-5-yl)methyl)piperidin-3-ol. As a research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from the known hazard profiles of its core chemical moieties: indole and piperidine . This precautionary approach ensures that the highest safety standards are maintained. The procedures outlined herein are designed for researchers, scientists, and drug development professionals and must be executed in strict compliance with institutional, local, and national regulations.
Core Principle: Hazard-Based Risk Assessment
The fundamental principle for managing this compound's waste is to treat it as hazardous until proven otherwise. Its structure combines the indole nucleus, which can have toxicological and environmental effects, with a piperidine ring, a class of compounds known for being flammable, corrosive, and toxic.[1][2][3][4][5] Therefore, all waste generated, including the pure compound, solutions, contaminated materials, and rinsate, must be managed through a licensed hazardous waste disposal stream.[6][7]
Hazard Profile & Waste Classification
The hazard profile is inferred from its parent structures. This assessment dictates the necessary personal protective equipment (PPE), handling precautions, and waste segregation strategies.
| Hazard Category | Inferred From | Potential EPA Classification | Description & Rationale | Required PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Indole & Piperidine | Toxic Waste (D-List) | Indole is listed as harmful if swallowed and toxic in contact with skin.[1][8] Piperidine is highly toxic and can be fatal if inhaled.[4][5][9] The combined structure must be assumed to carry similar risks. | Nitrile gloves, chemical safety goggles, lab coat.[6][10] |
| Corrosivity | Piperidine | Corrosive Waste (D002) | Piperidine is a strong base (pKa ~11.2) and is classified as causing severe skin burns and eye damage.[2][5][9] The basic nitrogen in the piperidine ring of the target compound makes it caustic. | Chemical safety goggles or face shield, chemically resistant gloves. |
| Flammability | Piperidine | Ignitable Waste (D001) | Piperidine is a highly flammable liquid with a low flash point (~16°C).[2][3] While the target compound is a solid, its piperidine moiety contributes to its overall flammability risk, especially when in solution with flammable solvents. | Use in a well-ventilated area, away from ignition sources. |
| Environmental Hazard | Indole | Hazardous to the Aquatic Environment | Indole is classified as very toxic to aquatic life with long-lasting effects.[1][8] Therefore, release into the environment or sewer systems is strictly prohibited. | Full containment of all waste streams. |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to ensure safety and regulatory compliance from the point of waste generation to its final disposal.
Figure 1. A step-by-step workflow for the safe disposal of 1-((1H-indol-5-yl)methyl)piperidin-3-ol waste.
Detailed Protocol Steps:
-
Waste Identification and Segregation :
-
Crucial Directive : Do not mix this waste stream with others unless explicitly approved by your institution's EHS office.[11] Incompatible wastes, such as strong acids with this basic compound, can cause violent reactions.[12]
-
Solid Waste : Collect all materials contaminated with the compound, including unused product, contaminated gloves, pipette tips, and weighing paper, into a designated solid hazardous waste container.[7]
-
Liquid Waste : Collect all solutions containing the compound, including mother liquors, reaction byproducts, and used solvents, in a sealed, leak-proof container made of a compatible material (e.g., borosilicate glass or polyethylene).[13]
-
-
Container Management :
-
Selection : The best initial container for your waste is often the original chemical container.[13] If using another container, ensure it is in good condition, free of leaks, and chemically compatible.
-
Labeling : As soon as the first drop of waste enters the container, it must be labeled.[13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-((1H-indol-5-yl)methyl)piperidin-3-ol"
-
An accurate description of the contents (e.g., "in Methanol")
-
Appropriate hazard pictograms (Toxic, Corrosive, Flammable, Environmental Hazard)
-
The date waste accumulation began.[10]
-
-
-
Interim Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[10][14]
-
The container must be kept closed at all times except when actively adding waste.[13][14]
-
Utilize secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[7][13]
-
Ensure the SAA is away from incompatible materials. Based on the compound's structure, this includes strong acids and strong oxidizing agents.[10][12]
-
-
Disposal of "Empty" Containers :
-
Under EPA regulations, containers that held acutely hazardous "P-list" chemicals have stringent disposal requirements. While this compound is not explicitly listed, it is best practice to treat it with high caution.
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) that can solubilize the compound.[7][10][11][15]
-
Crucially, this rinsate is also hazardous waste and must be collected in your designated liquid hazardous waste container.[7][10]
-
After rinsing, deface or remove the original label and manage the container as directed by your institutional EHS office.
-
-
Arranging Final Disposal :
-
The final disposal must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[7][15][16]
-
Provide the full chemical name and all available hazard information to ensure it is transported and disposed of in compliance with all regulations.[15]
-
Properly complete all required waste manifest forms. The hazardous waste manifest system tracks waste from "cradle-to-grave" to ensure it is handled safely.[17]
-
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigate risk.
-
Evacuate : Evacuate all non-essential personnel from the immediate spill area.[7]
-
Ventilate : Ensure the area is well-ventilated; if under a fume hood, keep it running.
-
Contain : For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth.[2][7] Do not use combustible materials like paper towels on concentrated material.
-
Personal Protection : Do not attempt to clean a spill without the proper PPE, including, at a minimum, a lab coat, safety goggles, and chemically resistant gloves. For large spills, respiratory protection may be necessary.
-
Collect : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[7]
-
Report : Report all spills to your supervisor and your institution's EHS office, regardless of size.[7]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. GAIACA. [Link]
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Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Piperidine Safety Data Sheet. PENTA. [Link]
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Personal protective equipment for handling 1-((1H-indol-5-yl)methyl)piperidin-3-ol
Comprehensive Safety & Handling Guide for 1-((1H-indol-5-yl)methyl)piperidin-3-ol
This guide provides essential safety protocols and operational directives for the handling of 1-((1H-indol-5-yl)methyl)piperidin-3-ol. As a novel heterocyclic compound, it is imperative to approach its handling with a comprehensive understanding of potential risks derived from its structural motifs—the indole and piperidine rings. This document is designed for researchers, scientists, and drug development professionals, offering a framework for risk mitigation grounded in established laboratory safety principles.
Hazard Summary & Risk Assessment
-
Indole Moiety: The indole scaffold is a core component in many biologically active molecules and drug candidates.[1][2] While many are safe, some derivatives can possess unforeseen biological activity or toxicity.
-
Piperidine Moiety: The piperidine ring is present in numerous compounds with significant physiological effects.[3] Piperidine itself is classified as a highly flammable liquid that is toxic if it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage.[3]
Prudent Assumption: Based on this structural analysis, 1-((1H-indol-5-yl)methyl)piperidin-3-ol must be handled as a substance that is potentially toxic and irritating. It should be considered harmful if swallowed, inhaled, or absorbed through the skin, and capable of causing skin and eye irritation or serious damage.[4][5] A proactive and cautious approach is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the primary line of defense against accidental exposure.[5] The following equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes of the compound, especially when in solution, which could cause serious eye damage.[5][6] |
| Hand Protection | Double gloving with chemical-resistant nitrile gloves.[4] | The first pair of gloves provides primary protection, while the second pair protects against potential tears or permeation during handling. Gloves must be inspected before use and changed immediately if contamination is suspected or every 30-60 minutes during extended procedures.[4][7] |
| Body Protection | A flame-resistant or 100% cotton lab coat, fully buttoned, with tight-fitting cuffs.[8] For procedures with a higher risk of splashes or aerosol generation, a disposable chemical-resistant suit is recommended.[4] | To shield the body from accidental spills and prevent skin contact. The lab coat should not be worn outside of the designated laboratory area.[9] |
| Foot Protection | Closed-toe shoes made from a non-porous material. | To protect feet from spills and falling objects.[8] |
| Respiratory Protection | All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[4] If there is a risk of exposure outside of a fume hood (e.g., large spills), a NIOSH/MSHA-approved respirator with cartridges for organic vapors and particulates is required.[4][10] | To prevent inhalation of fine powders or aerosols, which is a primary route of exposure for potent compounds.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical to minimize exposure risk and ensure experimental integrity.
Preparation and Engineering Controls
-
Designated Area: All work with 1-((1H-indol-5-yl)methyl)piperidin-3-ol must be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Fume Hood Verification: Before starting, ensure the chemical fume hood is functioning correctly and the airflow is adequate.
-
Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any minor spills.[4]
-
Assemble Materials: Gather all necessary equipment, solvents, and reagents before introducing the compound to avoid unnecessary movement and potential breaches in containment.
Handling the Compound
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Weighing: When weighing the solid compound, perform the task inside the fume hood. Use a dedicated spatula and weighing vessel to prevent cross-contamination.[4]
-
Solution Preparation: To prepare solutions, slowly add the solid compound to the solvent to avoid splashing and aerosol generation.[4][9] Keep containers covered as much as possible during this process.
-
Containment: Use secondary containment trays for all solutions to contain any potential spills.[11]
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for handling 1-((1H-indol-5-yl)methyl)piperidin-3-ol.
Emergency & Disposal Plans
Spill Management
-
Alert Personnel: Immediately alert others in the laboratory and evacuate the immediate area if necessary.[6]
-
Small Spills (inside a fume hood):
-
Ensure proper PPE is worn.
-
Absorb the spill with a chemical absorbent pad or inert material (e.g., sand or vermiculite).
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.[6]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and close the doors.
-
If the material is flammable, turn off all ignition sources.[6]
-
Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.
-
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[12][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Waste Disposal
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[5]
-
Waste Collection: All waste contaminated with 1-((1H-indol-5-yl)methyl)piperidin-3-ol, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.[5][14]
-
Disposal Protocol: The hazardous waste must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[5] Do not allow the product or its waste to enter drains or sewer systems.[5]
By adhering to these rigorous safety and handling protocols, researchers can mitigate the potential risks associated with this novel compound, ensuring both personal safety and the integrity of their scientific work.
References
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- Yale University. GUIDELINES FOR SAFE LABORATORY PRACTICES.
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- ETH Zurich. Laboratory Safety Guidelines.
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- ACS Publications. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease.
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
